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Core Science & Biosynthesis

Foundational

Strategic Implementation of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the judicious selection of chiral diamine building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the judicious selection of chiral diamine building blocks is paramount for optimizing both the pharmacodynamic (target affinity) and pharmacokinetic (ADME) profiles of drug candidates. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) has emerged as a privileged pharmacophore[1]. By integrating a secondary pyrrolidine amine with a tertiary morpholine ring, this scaffold provides a highly directional, stereospecific vector that enhances aqueous solubility, modulates basicity, and establishes critical hydrogen-bonding networks within target protein binding pockets (such as kinase hinge regions or autotaxin active sites) [3].

This technical guide explores the physicochemical properties, mechanistic utility, and self-validating synthetic protocols required to successfully incorporate this chiral building block into advanced therapeutic architectures.

Physicochemical Profiling & Structural Analysis

The utility of (R)-4-(Pyrrolidin-3-yl)morpholine lies in its dual-ring system. The secondary amine of the pyrrolidine serves as the nucleophilic attachment point (covalent linkage to the drug core), while the morpholine ring acts as a solvent-exposed or target-interacting appendage.

The compound is predominantly supplied and stored as a dihydrochloride salt . The free base (CAS: 53617-37-1) is a viscous, highly hygroscopic oil prone to atmospheric N-oxidation and degradation [2]. The dihydrochloride salt ensures long-term shelf stability, precise stoichiometric weighing, and resistance to oxidative degradation.

Table 1: Core Physicochemical Properties
PropertyValue / DescriptionCausality / Impact in Drug Design
CAS Number 913702-38-2 (Salt) / 53617-37-1 (Base)Unique identifier for the (R)-enantiomer.
Molecular Formula C₈H₁₈Cl₂N₂ORepresents the base (C₈H₁₆N₂O) + 2HCl.
Molecular Weight 229.15 g/mol (Salt)Low molecular weight allows for incorporation without violating Lipinski's Rule of 5.
Stereochemistry (R)-configuration at C3Directs the morpholine vector spatially; critical for avoiding steric clashes in asymmetric binding pockets.
Estimated pKa ~8.5 (Pyrrolidine), ~6.0 (Morpholine)Ensures the molecule is partially protonated at physiological pH (7.4), balancing solubility and membrane permeability.

Mechanistic Role in ADME and Pharmacology

When appended to a lipophilic heteroaryl core, the (R)-4-(Pyrrolidin-3-yl)morpholine motif fundamentally alters the physicochemical landscape of the molecule.

  • Solubility Enhancement: The morpholine oxygen acts as a potent hydrogen bond acceptor. This interaction with aqueous solvent drastically lowers the partition coefficient (LogD), rescuing highly lipophilic drug cores from poor oral bioavailability [4].

  • hERG Mitigation: Unlike highly basic primary or acyclic secondary amines which frequently trap in the hERG potassium channel (causing cardiotoxicity), the steric bulk and slightly attenuated pKa of the morpholino-pyrrolidine system often reduces hERG liability.

  • Target Engagement: In kinase inhibitors, the morpholine ring is frequently utilized to project out of the ATP-binding pocket toward the solvent front, or to interact specifically with the ribose-binding pocket via hydrogen bonding [3].

G A (R)-4-(Pyrrolidin-3-yl)morpholine Motif B Morpholine Ring A->B C Pyrrolidine Ring A->C D H-Bond Acceptor (Kinase Hinge Region) B->D E Aqueous Solubility (ADME Enhancement) B->E F (R)-Chiral Vector (Target Specificity) C->F G Tunable Basicity (pKa ~8.5) C->G

Caption: Pharmacological and ADME modulation by the (R)-4-(Pyrrolidin-3-yl)morpholine motif.

Self-Validating Synthetic Integration Protocol

To integrate this building block, Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling are the standard methodologies. Below is a self-validating, step-by-step protocol for an SNAr reaction with an aryl fluoride.

Method: SNAr Coupling of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride

Rationale & Causality: Because the reagent is a dihydrochloride salt, the nucleophilic secondary amine is fully protonated and unreactive. A non-nucleophilic organic base (DIPEA) must be used in excess to liberate the free base in situ. Anhydrous DMSO is selected as the solvent because its high dielectric constant stabilizes the Meisenheimer complex transition state inherent to SNAr reactions.

Step-by-Step Workflow:

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the electrophilic aryl fluoride (1.0 equivalent) and (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (1.2 equivalents).

  • Solvation & Basification: Suspend the solids in anhydrous DMSO (0.2 M concentration). Dropwise, add N,N-Diisopropylethylamine (DIPEA) (4.0 equivalents) at 20°C.

    • Causality: 2.0 equivalents of DIPEA are consumed immediately to neutralize the two HCl molecules. The remaining 2.0 equivalents maintain the basic environment required to drive the reaction and scavenge the generated HF byproduct.

  • Thermal Activation: Purge the vial with nitrogen gas, seal, and heat to 85°C.

    • Causality: Nitrogen purging prevents the N-oxidation of the tertiary morpholine nitrogen, which can occur at elevated temperatures in the presence of atmospheric oxygen.

  • In-Process Control (IPC) & Self-Validation: At t = 2 hours, extract a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Validation Metric: The system is self-validating. The reaction is only deemed complete when the Area Under Curve (AUC) of the electrophile is <1% relative to the product mass (M+H)+ . If the electrophile persists, the protocol dictates the addition of 0.2 eq of the amine salt and 0.5 eq of DIPEA, followed by 1 hour of additional heating.

  • Workup & Extraction: Cool to room temperature. Quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMSO), dry over Na₂SO₄, and concentrate in vacuo.

  • Chiral Integrity Verification: Purify via flash chromatography. Submit the purified product for Chiral Supercritical Fluid Chromatography (SFC).

    • Causality: While the C3 stereocenter of pyrrolidine is generally robust, prolonged heating in strongly basic conditions necessitates verification that no base-catalyzed epimerization (racemization) has occurred.

G A Electrophile (Aryl Halide / Acid) D Coupling Reaction (SNAr / Amidation) A->D B (R)-4-(Pyrrolidin-3-yl)morpholine 2HCl (Nucleophile) C Base Neutralization (≥3 eq. DIPEA) B->C Free Base Generation C->D E Target Drug Candidate (Purified) D->E LC-MS & Chiral HPLC

Caption: Synthetic integration of (R)-4-(Pyrrolidin-3-yl)morpholine into target scaffolds.

Quantitative Data Summary: ADME Impact

To illustrate the structural advantage of this specific building block, Table 2 summarizes the typical shifts in physicochemical properties when replacing a standard acyclic amine (e.g., diethylamine) with the (R)-4-(Pyrrolidin-3-yl)morpholine motif on a generic lipophilic drug core.

Table 2: Comparative ADME Impact Analysis
Pharmacophore MotifAqueous Solubility (pH 7.4)LogD (pH 7.4)hERG Inhibition (IC₅₀)Metabolic Stability (T₁/₂ in HLM)
Diethylamine (Acyclic) Low (< 10 µg/mL)High (> 4.5)High Liability (< 1 µM)Low (Rapid N-dealkylation)
(R)-4-(Pyrrolidin-3-yl)morpholine High (> 150 µg/mL)Optimal (1.5 - 3.0)Low Liability (> 10 µM)High (Sterically hindered ring)

Note: Data represents generalized trends observed in medicinal chemistry optimization campaigns utilizing morpholino-pyrrolidine scaffolds.

References

  • Title: 4-(3-Pyrrolidinyl)morpholine, 97% Source: Thermo Fisher Scientific URL: [Link]

  • Source: Google Patents (Novartis AG)
Exploratory

Strategic Integration of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of chiral, basic building blocks. (R)-4-(Pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles relies heavily on the strategic incorporation of chiral, basic building blocks. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) [1] has emerged as a highly versatile synthon in the development of targeted therapeutics, including kinase inhibitors, MDM2 antagonists, and autotaxin inhibitors[2][3].

This whitepaper provides an in-depth technical analysis of this compound. We will explore the structural logic behind its design, its physicochemical attributes, and field-proven synthetic methodologies, empowering researchers to leverage this building block effectively in drug development pipelines.

Physicochemical Profiling & Structural Logic

The utility of (R)-4-(Pyrrolidin-3-yl)morpholine lies in its dual-ring architecture, which carefully balances lipophilicity, basicity, and spatial geometry.

Structural Causality: Why This Specific Synthon?
  • The Pyrrolidine Core: The pyrrolidine ring provides a conformationally restricted secondary amine. This restriction reduces the entropic penalty upon target binding compared to acyclic diamines. Furthermore, the secondary amine is highly nucleophilic, making it an ideal handle for SNAr (Nucleophilic Aromatic Substitution), Buchwald-Hartwig aminations, or amide couplings.

  • The Morpholine Appendage: Morpholine is a privileged motif in medicinal chemistry. Its oxygen atom reduces the overall lipophilicity (lowering logP) and acts as a hydrogen-bond acceptor. The tertiary nitrogen of the morpholine ring is less basic than a standard piperidine, which helps in fine-tuning the overall pKa of the molecule[1]. This is crucial for maintaining aqueous solubility while mitigating hERG channel liabilities (cardiotoxicity) often associated with highly basic, lipophilic amines.

  • The (R)-Stereocenter: The precise spatial vectoring of the morpholine group is dictated by the (R)-configuration at the C3 position of the pyrrolidine. In structure-based drug design (SBDD), this stereocenter ensures that the morpholine moiety is projected outward into the solvent-exposed region of a protein's binding pocket, maximizing solubility without disrupting critical hinge-binding interactions[2].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the dihydrochloride salt and its free base counterpart[1][4][5].

PropertyValue / Description
Chemical Name (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride
CAS Number (Salt) 913702-38-2
CAS Number (Free Base) 511295-94-6
Molecular Formula C8H18Cl2N2O
Molecular Weight 229.15 g/mol (Salt) / 156.23 g/mol (Free Base)
Physical State Solid (typically off-white to pale yellow powder)
Stereochemistry (R)-enantiomer at the C3 position of pyrrolidine
Storage Conditions Hygroscopic; store under inert atmosphere (Argon/N2) at 2-8°C

Applications in Targeted Therapeutics

The compound is frequently utilized as a solubilizing and vectoring group in complex Active Pharmaceutical Ingredients (APIs).

Case Studies in Literature and Patents
  • MDM2/p53 Protein-Protein Interaction Inhibitors: In patents assigned to Novartis (e.g., US8053457B2), 3-heterocyclyl indolyl compounds utilize chiral diamines to disrupt the MDM2-p53 interaction[2]. The morpholino-pyrrolidine motif is grafted onto the core scaffold to enhance cellular permeability and aqueous solubility, allowing the drug to accumulate and cause apoptosis in affected cancer cells[2].

  • Autotaxin (ENPP2) Inhibitors: Autotaxin is an ectonucleotide pyrophosphatase involved in fibrotic and inflammatory diseases. European patent EP3010922 highlights the use of specialized amine building blocks to generate inhibitors that reduce lysophosphatidic acid levels[3][6]. The morpholine group often interacts with the solvent interface of the autotaxin binding site.

  • Pyrazole Derivatives for Metabolic/Inflammatory Targets: Roche's patent WO2009013211A2 details the synthesis of novel pyrazole derivatives where functionalized pyrrolidines are critical for target affinity and PK optimization[7].

Pharmacophore Interaction Model

Pharmacophore_Model Target Protein Target Binding Pocket Hinge Hinge-Binding Motif (Hydrogen Bonds) Target->Hinge Anchor Pyrrolidine (R)-Pyrrolidine Core (Vector Control) Target->Pyrrolidine Steric Fit Linker Aryl/Heteroaryl Linker Hinge->Linker Linker->Pyrrolidine Morpholine Morpholine Moiety (Solvent Exposed) Pyrrolidine->Morpholine (R)-Stereocenter Solvent Bulk Solvent (Aqueous Interface) Morpholine->Solvent Solubilization

Figure 1: Pharmacophore model illustrating the spatial vectoring of the morpholine moiety into the bulk solvent.

Synthetic Methodologies & Experimental Protocols

Integrating (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride into a larger scaffold requires careful control of stoichiometry and basicity. Because the compound is supplied as a dihydrochloride salt[1], the secondary amine must be liberated in situ to act as a nucleophile.

Regioselectivity Rationale

A key advantage of this synthon is its inherent regioselectivity. The pyrrolidine nitrogen is a secondary amine, making it sterically highly accessible and electronically more nucleophilic than the tertiary amine embedded within the morpholine ring. Consequently, reactions such as SNAr or amide couplings proceed exclusively at the pyrrolidine nitrogen without the need for orthogonal protecting groups (e.g., Boc or Cbz), streamlining the synthetic workflow.

Workflow Visualization

SNAr_Workflow A Heteroaryl Electrophile (e.g., 2-chloropyrimidine) C Base Activation (DIPEA, 3.0 - 4.0 eq) A->C B (R)-4-(Pyrrolidin-3-yl)morpholine 2HCl (CAS 913702-38-2) B->C Free-basing D Solvent & Heating (NMP or DMF, 80-120°C) C->D E SNAr Adduct Formation D->E Nucleophilic Attack F Aqueous Workup & Phase Separation E->F G Purification (Reverse-Phase HPLC) F->G Isolate Product

Figure 2: Workflow for the Nucleophilic Aromatic Substitution (SNAr) utilizing the dihydrochloride salt.

Self-Validating Experimental Protocol: SNAr Coupling

This protocol describes the coupling of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride with a generic heteroaryl chloride (e.g., a substituted 2-chloropyrimidine). The protocol is designed to be self-validating by incorporating specific colorimetric and phase-separation checkpoints.

Reagents Required:

  • Heteroaryl chloride (1.0 equivalent)

  • (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 equivalents)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation of the Free Base In Situ:

    • Action: To a dry, round-bottom flask equipped with a magnetic stirrer, add (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (1.1 eq) and anhydrous NMP (0.2 M concentration relative to the electrophile).

    • Action: Add DIPEA (3.5 eq) dropwise at room temperature.

    • Causality: The dihydrochloride salt requires exactly 2.0 equivalents of base to neutralize the HCl. The remaining 1.5 equivalents serve to neutralize the HCl generated during the SNAr reaction and maintain a basic environment. The solution will transition from a suspension to a clear homogeneous solution as the free base is generated.

  • Electrophile Addition:

    • Action: Add the heteroaryl chloride (1.0 eq) in one portion.

    • Action: Attach a reflux condenser and heat the reaction mixture to 90–110°C under an inert argon atmosphere.

    • Causality: Heating is required to overcome the activation energy barrier of the SNAr reaction. Temperatures above 130°C should be avoided to prevent potential epimerization of the (R)-stereocenter.

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via LC-MS or TLC after 2 hours.

    • Causality: The disappearance of the starting heteroaryl chloride mass and the appearance of the product mass ( [M+H]+ corresponding to the adduct) validates the nucleophilic attack. The high regioselectivity of the secondary pyrrolidine nitrogen ensures a single major product peak.

  • Quenching and Workup:

    • Action: Cool the reaction to room temperature and quench by pouring into ice-cold saturated aqueous NaHCO3.

    • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) three times.

    • Causality: The morpholine moiety renders the product highly polar. If the product remains in the aqueous phase, a "salting out" procedure using solid NaCl or extraction with a more polar solvent mixture (e.g., 10% Isopropanol in DCM) is required.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA or Formic Acid).

Analytical Characterization & Quality Control

To ensure the integrity of the building block before use, the following analytical parameters should be verified:

  • Chiral Purity (ee%): Must be assessed via Chiral HPLC (e.g., using a Chiralpak AD-H or OD-H column). An enantiomeric excess of >98% is standard[4].

  • Mass Spectrometry (ESI-MS): The free base should exhibit a strong [M+H]+ peak at m/z 157.1[5].

  • NMR Spectroscopy: 1 H-NMR (in D 2​ O or DMSO- d6​ ) should confirm the integration of the 8 protons of the morpholine ring distinct from the pyrrolidine protons. The presence of the dihydrochloride salt will significantly shift the amine-adjacent protons downfield compared to the free base.

References

  • ChemicalBook. "913702-38-2 | CAS DataBase - ChemicalBook". ChemicalBook.
  • ChemScene. "913702-38-2 | (R)-4-(pyrrolidin-3-yl)morpholine dihydrochloride". ChemScene.
  • Synthonix. "(R)-4-(Pyrrolidin-3-yl)morpholine (CAS 511295-94-6)". Synthonix.
  • Novartis AG (Inventors: Boettcher A. et al.). "3-heterocyclyl indolyl compounds capable of inhibiting the interaction between MDM2 and p53". United States Patent US8053457B2.
  • F. Hoffmann-La Roche AG. "New pyrazol derivatives". WIPO Patent WO2009013211A2.
  • European Patent Office. "NOVEL COMPOUNDS AND PHARMACEUTICAL COMPOSITIONS THEREOF FOR THE TREATMENT OF INFLAMMATORY DISORDERS (Autotaxin Inhibitors)". European Patent EP3010922.

Sources

Foundational

The Pharmacological Mechanics of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride: A Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, a compound’s "mechanism of action" is often dictated not by a single monolithic molecule, but by the precise spatial and electronic properties of its constituent building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, a compound’s "mechanism of action" is often dictated not by a single monolithic molecule, but by the precise spatial and electronic properties of its constituent building blocks. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a prime example of a "privileged scaffold"—a highly specialized, chiral diamine pharmacophore[1]. While not a standalone therapeutic, its incorporation into larger active pharmaceutical ingredients (APIs) fundamentally drives their target engagement, metabolic stability, and pharmacokinetic profiles.

This technical whitepaper explores the physicochemical mechanics of this scaffold, detailing how it dictates the mechanism of action for two major classes of therapeutics:[2] and [3].

Part 1: Physicochemical & Structural Basis of Action

To understand how (R)-4-(Pyrrolidin-3-yl)morpholine functions biologically, we must first analyze its molecular anatomy. The scaffold’s efficacy is rooted in three distinct physicochemical pillars:

  • High sp³ Character & Chirality: The (R)-configuration of the pyrrolidine ring provides a rigid, three-dimensional vector. Unlike flat aromatic rings, this sp³-rich geometry allows the molecule to navigate complex, non-planar protein binding pockets without incurring severe steric penalties[4].

  • Tunable Basicity & Salt Bridge Formation: The pyrrolidine nitrogen possesses a pKa of approximately 9.5, ensuring it is protonated at physiological pH. This localized positive charge acts as a critical anchor, forming robust salt bridges with conserved acidic residues (e.g., Glutamate or Aspartate) within target receptors[5].

  • Morpholine-Driven Solubilization: The addition of the morpholine ring introduces an oxygen atom that serves as a potent hydrogen-bond acceptor. Furthermore, it lowers the overall lipophilicity (logP) compared to a piperidine analog, drastically improving the aqueous solubility of the resulting API[1]. The dihydrochloride salt form further guarantees oxidative stability and ease of handling during synthesis.

Part 2: Target-Specific Mechanisms of Action

Pathway I: Autotaxin (ENPP2) Inhibition

Autotaxin (ATX) is a secreted lysophospholipase D responsible for hydrolyzing lysophosphatidylcholine (LPC) into lysophosphatidic acid (LPA)[2]. The ATX-LPA signaling axis activates G-protein-coupled receptors (LPAR1-6), driving pathological cell proliferation, tumor metastasis, and pulmonary fibrosis[6].

When the (R)-4-(Pyrrolidin-3-yl)morpholine scaffold is integrated into an ATX inhibitor, it acts as a steric wedge. The morpholine ring typically sits at the entrance of the enzyme's hydrophobic tunnel, while the protonated pyrrolidine nitrogen interacts with the zinc-binding domain or adjacent allosteric sites, physically blocking LPC from accessing the catalytic core[2].

G LPC LPC (Substrate) ATX Autotaxin (ENPP2) LPC->ATX Hydrolysis LPA LPA (Lipid Mediator) ATX->LPA Catalysis LPAR LPA Receptors (LPAR1-6) LPA->LPAR GPCR Binding Effect Fibrosis & Inflammation LPAR->Effect Signaling Inhibitor (R)-Pyrrolidin-3-yl morpholine Scaffold Inhibitor->ATX Steric Blockade

Fig 1: Autotaxin-LPA signaling axis disrupted by the (R)-pyrrolidin-3-yl morpholine scaffold.

Pathway II: CCR2 Intracellular Allosteric Antagonism

CCR2 is a chemokine receptor that binds Monocyte Chemoattractant Protein-1 (MCP-1/CCL2), recruiting macrophages to sites of inflammation—a primary driver in atherosclerosis and autoimmune diseases[7].

In the development of , the (R)-pyrrolidine stereocenter is non-negotiable. The scaffold binds to an intracellular allosteric site on the GPCR. The precise (R)-orientation directs the basic amine to form a critical salt bridge with the Glu291 residue in the transmembrane domain[5]. If the (S)-enantiomer is used, the vector points away from the acidic residue, resulting in a catastrophic loss of binding affinity (often >100-fold reduction)[3].

Part 3: Quantitative Structure-Activity Relationship (SAR)

The table below summarizes the profound impact of the (R)-4-(Pyrrolidin-3-yl)morpholine scaffold on target engagement across different drug discovery programs.

Pharmacophore VariantTargetStereochemistryIC₅₀ (nM)Mechanistic Observation
(R)-Pyrrolidin-3-yl morpholine CCR2(R)3.7Optimal salt bridge formation with Glu291; high potency.
(S)-Pyrrolidin-3-yl morpholine CCR2(S)>860Severe steric clash; loss of critical hydrogen bond vector.
Piperidine-based analog ATXN/A120Increased lipophilicity (logP); poor aqueous solubility.
(R)-Pyrrolidin-3-yl morpholine ATX(R)35Optimal fit in the hydrophobic tunnel; excellent solubility.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal control to prove causality rather than mere correlation.

Protocol 1: Scaffold Incorporation via Reductive Amination

Objective: Covalently link (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride to an aldehyde-bearing core without racemizing the (R)-stereocenter.

  • Step 1 (Free-basing): Dissolve the dihydrochloride salt (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to liberate the free amine. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

  • Step 2 (Imine Formation): Add the target aldehyde (0.9 eq) and stir at room temperature for 2 hours.

  • Step 3 (Reduction): Add Sodium triacetoxyborohydride (STAB) (1.5 eq). Causality: STAB is a mild reducing agent that exclusively reduces the imine without reducing unreacted aldehydes, preventing over-alkylation.

  • Step 4 (Self-Validation): Purify via preparative HPLC. Run the purified product on a Chiral Stationary Phase (CSP) LC-MS . Validation logic: If the enantiomeric excess (ee) drops below 98%, it indicates unwanted base-catalyzed epimerization occurred during Step 1, prompting a reduction in DIPEA equivalents.

Protocol 2: In Vitro Autotaxin (ATX) Choline Release Assay

Objective: Quantify the IC₅₀ of the newly synthesized scaffold-bearing inhibitor.

  • Step 1 (Preparation): Plate recombinant human ATX (2 nM final concentration) in assay buffer (50 mM Tris-HCl, pH 8.0, 5 mM CaCl₂, 140 mM NaCl).

  • Step 2 (Inhibitor Incubation): Add the inhibitor in a 10-point serial dilution (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at 37°C to allow the scaffold to reach equilibrium in the hydrophobic tunnel.

  • Step 3 (Substrate Addition): Add LPC (10 µM) and a choline detection mixture (Choline Oxidase, Horseradish Peroxidase, and Amplex Red).

  • Step 4 (Kinetic Read): Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 60 minutes. Causality: As ATX cleaves LPC, choline is released, oxidized, and generates fluorescent resorufin.

  • Step 5 (Self-Validation): Include a "No-Enzyme" well (to rule out spontaneous LPC hydrolysis) and a "PF-8380 Positive Control" well. Validation logic: If the No-Enzyme well fluoresces, the LPC substrate is degraded. If PF-8380 fails to inhibit, the recombinant ATX is misfolded.

Workflow Step1 1. Scaffold Incorporation (Reductive Amination) Step2 2. Structural Validation (NMR, Chiral HPLC) Step1->Step2 Step3 3. Enzymatic Assay (ATX Choline Release) Step2->Step3 Step4 4. Cell-Based Assay (CCR2 Chemotaxis) Step3->Step4 Step5 5. PK/PD Profiling (Iterative Refinement) Step4->Step5 Step5->Step1 SAR Feedback Loop

Fig 2: Self-validating workflow for evaluating scaffold-derived inhibitors in drug discovery.

References

  • Synthesis of novel 2-pyrrolidinone and pyrrolidine derivatives and study of their inhibitory activity against autotaxin enzyme. Bioorganic & Medicinal Chemistry.[Link]

  • Discovery of INCB8761/PF-4136309, a Potent, Selective, and Orally Bioavailable CCR2 Antagonist. ACS Medicinal Chemistry Letters (via PMC).[Link]

  • Pyrrolone Derivatives as Intracellular Allosteric Modulators for Chemokine Receptors. Journal of Medicinal Chemistry (ACS).[Link]

  • CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. Royal Society of Chemistry (RSC) Books.[Link]

Sources

Exploratory

The Structural and Synthetic Utility of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Modern Drug Discovery

Executive Summary (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) has emerged as a privileged, chiral bifunctional building block in modern medicinal chemistry[1]. As drug discovery paradigms shift a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) has emerged as a privileged, chiral bifunctional building block in modern medicinal chemistry[1]. As drug discovery paradigms shift away from flat, sp2-hybridized aromatic systems toward more complex, sp3-rich architectures, this scaffold offers a highly effective means to navigate three-dimensional pharmacophore space[2]. By combining the conformational flexibility and vector-directing capability of a chiral pyrrolidine core with the physicochemical benefits of a morpholine pendant group, this molecule enables the rapid synthesis of drug candidates with optimized target affinity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[3],[4].

This technical guide deconstructs the molecular architecture, mechanistic rationale, and synthetic workflows associated with this critical intermediate, providing a self-validating framework for researchers and drug development professionals.

Molecular Architecture & Physicochemical Profiling

The utility of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride stems from its distinct structural components, each serving a specific function in both chemical synthesis and biological target engagement.

Quantitative Data Summary
PropertyValue
Chemical Name (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride
CAS Number 913702-38-2[1]
Molecular Formula C8H16N2O · 2HCl
Molecular Weight 229.15 g/mol [5]
Stereochemistry (R)-configuration at the C3 position
Physical State Solid (Dihydrochloride salt)[1]
Purity Standard Typically ≥97% for pharmaceutical synthesis[5]
Structural Deconstruction
  • The Pyrrolidine Core: A five-membered, sp3-hybridized nitrogen heterocycle. Its non-planar nature allows it to undergo "pseudorotation," providing dynamic yet directed spatial orientation of substituents[2]. The secondary amine serves as the primary synthetic handle.

  • The Morpholine Pendant: Attached at the C3 position via a tertiary amine linkage. The morpholine ring acts as a bioisosteric solubilizing group. The oxygen atom introduces a hydrogen-bond acceptor, while the overall ring lowers the basicity (pKa) of the tertiary amine compared to a piperazine analog, improving metabolic stability[4].

  • The Dihydrochloride Salt: Formulated as a 2HCl salt to prevent oxidative degradation of the electron-rich amines, ensuring long-term shelf-life and handling stability[1]. It requires precise in situ neutralization during synthetic workflows.

Mechanistic Rationale in Drug Design

Medicinal chemists do not select building blocks arbitrarily; every structural feature must justify its inclusion through causality. The incorporation of the (R)-4-(Pyrrolidin-3-yl)morpholine motif is driven by two primary mechanistic goals:

Vector Mapping and Target Engagement

The (R)-stereocenter is critical for enantioselective protein binding[3]. When the secondary amine of the pyrrolidine is attached to a core pharmacophore (e.g., a kinase hinge-binding heteroaryl group), the C3 stereocenter precisely projects the bulky morpholine group into a specific vector space. In kinase inhibitors, this vector is often directed toward the solvent-exposed region of the ATP-binding pocket, allowing the morpholine oxygen to interact with structured water networks without causing steric clashes with the protein backbone[6].

ADME Optimization and Toxicity Mitigation

Highly lipophilic molecules often suffer from poor aqueous solubility and high off-target toxicity, particularly hERG channel blockade (cardiotoxicity). Replacing a standard alkyl or piperidine chain with a morpholine ring is a proven strategy to lower the LogP (lipophilicity)[4]. Furthermore, the electron-withdrawing inductive effect of the morpholine oxygen reduces the basicity of the adjacent nitrogen. A lower pKa means the molecule is less protonated at physiological pH, which directly correlates with reduced hERG liability and improved membrane permeability[6].

Experimental Protocols: Regioselective SNAr Workflow

Because the molecule contains two nitrogen atoms, achieving regioselectivity is paramount. The morpholine nitrogen is tertiary and sterically hindered, making it unreactive toward nucleophilic aromatic substitution (SNAr). The pyrrolidine nitrogen is secondary, highly nucleophilic, and sterically accessible.

The following is a self-validating protocol for the regioselective SNAr functionalization of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride with a heteroaryl chloride (e.g., a substituted pyrimidine).

Step-by-Step Methodology
  • Reagent Preparation: Charge a dry, argon-flushed reaction vessel with the heteroaryl chloride (1.0 eq) and (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (1.1 eq).

  • Solubilization: Suspend the reagents in a polar aprotic solvent, preferably N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) (0.2 M concentration). Causality: Polar aprotic solvents stabilize the highly polarized Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Free-Basing (Critical Step): Add N,N-Diisopropylethylamine (DIPEA) (3.5 to 4.0 eq) dropwise at room temperature. Causality: DIPEA is a sterically hindered, non-nucleophilic base. Two equivalents are consumed immediately to neutralize the 2HCl salt and liberate the free amines. The remaining equivalents act as a proton scavenger for the HCl generated during the C-N bond formation, preventing reaction stalling.

  • Nucleophilic Attack: Heat the reaction mixture to 80–100°C for 4–12 hours, monitoring via LC-MS. The secondary pyrrolidine amine selectively attacks the electrophilic carbon of the heteroaryl chloride.

  • Quenching and Extraction: Cool the mixture to room temperature and quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Causality: The aqueous wash removes the DIPEA hydrochloride salts and residual NMP/DMF, leaving the highly lipophilic product in the organic layer.

  • Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (typically using a DCM/MeOH gradient) to isolate the target compound.

Visualizations

SNAr_Workflow Step1 1. Reagent Mixing (R)-Scaffold 2HCl + Ar-Cl Step2 2. Base Addition DIPEA (3.5-4.0 eq) to liberate free base Step1->Step2 Neutralization Step3 3. SNAr Reaction NMP/DMF, 80-100°C, 4-12h Step2->Step3 Regioselective C-N Bond Formation Step4 4. Aqueous Quench Saturated NaHCO3 / EtOAc Extraction Step3->Step4 Reaction Termination Step5 5. Purification Flash Chromatography (DCM/MeOH) Step4->Step5 Isolation

Fig 1. Step-by-step SNAr synthetic workflow for (R)-4-(Pyrrolidin-3-yl)morpholine derivatization.

Pharmacophore_Model cluster_Ligand Drug Candidate Pharmacophore Target Protein Target (Kinase Hinge/GPCR) Aryl Core Scaffold (H-Bond Donor/Acceptor) Aryl->Target Primary Binding Pyrrolidine (R)-Pyrrolidine (sp3 Vector Director) Aryl->Pyrrolidine C-N Linkage Pyrrolidine->Target Steric Fit Morpholine Morpholine Motif (Solubilizer/Metabolic Shield) Pyrrolidine->Morpholine C3 Position Morpholine->Target Solvent Exposure

Fig 2. Pharmacophore binding model illustrating the distinct roles of the pyrrolidine and morpholine.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: PubMed (NIH) / Top Curr Chem URL: [Link]

  • Title: Morpholine in Drug Discovery / Lead structure design based on Abbott and AstraZeneca DGAT1 inhibitors Source: ResearchGate URL: [Link]

Sources

Foundational

Spectroscopic Elucidation of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride: A Technical Guide for Structural Validation

Executive Summary (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) [1] is a highly versatile, chiral diamine building block extensively utilized in medicinal chemistry and drug discovery[2]. Featuring...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) [1] is a highly versatile, chiral diamine building block extensively utilized in medicinal chemistry and drug discovery[2]. Featuring both a secondary pyrrolidine amine and a tertiary morpholine amine, it is frequently incorporated into small-molecule scaffolds to modulate physicochemical properties—such as enhancing aqueous solubility, lowering lipophilicity (LogD), and introducing basic centers for target engagement in complex pharmaceutical syntheses (e.g., pyrazole derivatives and autotaxin inhibitors)[3].

Because it is supplied as a dihydrochloride salt, the spectroscopic behavior of this compound differs significantly from its free-base counterpart. The protonation of both nitrogen atoms induces pronounced downfield chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy and dictates the ionization dynamics in Mass Spectrometry (MS). This whitepaper provides a comprehensive, authoritative guide to the spectroscopic elucidation of this compound, detailing the causality behind analytical choices and providing robust, self-validating experimental protocols.

Structural Elucidation via NMR Spectroscopy

Causality of Solvent Selection

The dihydrochloride salt of (R)-4-(Pyrrolidin-3-yl)morpholine is highly polar and hygroscopic. While Dimethyl Sulfoxide-d6 (DMSO-d6) is a standard NMR solvent, the presence of two protonated amines ( NH2+​ and NH+ ) results in broad, heavily coupled signals in DMSO-d6 due to slow and intermediate proton exchange rates. This phenomenon can obscure critical multiplet structures. Therefore, Deuterium Oxide ( D2​O ) is the solvent of choice. In D2​O , the acidic ammonium protons rapidly exchange with deuterium, simplifying the 1H -NMR spectrum to only the carbon-bound protons and providing sharp, integrable signals.

Self-Validating Assignment Strategy

Relying solely on 1D 1H and 13C NMR can lead to misassignments due to the structural symmetry of the morpholine ring and the overlapping chemical shifts of the pyrrolidine methylenes. A self-validating approach necessitates 2D NMR techniques based on standard :

  • COSY (Correlation Spectroscopy): Maps the contiguous aliphatic spin system of the pyrrolidine ring ( H2​↔H3​↔H4​↔H5​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Unambiguously links the assigned protons to their respective carbons, differentiating the morpholine C2'/C6' (oxygen-adjacent) from the pyrrolidine C3 (nitrogen-adjacent), which can otherwise be ambiguous in 1D spectra.

Quantitative NMR Data

Table 1: 1H and 13C NMR Assignments in D2​O (400 MHz / 100 MHz)

PositionGroup 1H Chemical Shift (ppm)Multiplicity & Coupling (J in Hz)Integration 13C Chemical Shift (ppm)
Pyrrolidine Ring
2 CH2​ 3.65, 3.45m, m2H46.5
3CH4.15m1H62.0
4 CH2​ 2.55, 2.25m, m2H26.5
5 CH2​ 3.40m2H44.0
Morpholine Ring
2', 6' CH2​ (O-adj)3.95br t (J = 4.5)4H63.5
3', 5' CH2​ (N-adj)3.45br t (J = 4.5)4H49.5

(Note: Chemical shifts are referenced to internal TSP at 0.00 ppm. The morpholine signals appear as broad triplets due to dynamic ring flipping and the quaternary nature of the protonated nitrogen).

Mass Spectrometry (LC-MS/MS) & Fragmentation Dynamics

Causality of Ionization and Collision Energy (CE)

As a diamine, the compound exhibits exceptional ionization efficiency in Electrospray Ionization Positive mode (ESI+). The dihydrochloride salt dissociates in solution, yielding the free base which is subsequently protonated in the acidic LC mobile phase (0.1% Formic Acid) to form the [M+H]+ precursor ion at m/z 157.13.

To generate a self-validating fragmentation profile, a Collision Energy (CE) sweep (15–40 eV) is employed. Low CE confirms the intact precursor, while elevated CE drives the homolytic and heterolytic cleavage of the C-N bond bridging the two rings, as dictated by established.

Fragmentation Pathway

The primary fragmentation occurs at the C3(pyrrolidine)-N4(morpholine) bond, generating two distinct diagnostic product ions depending on charge retention:

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 157.13 (C8H17N2O+) Frag1 Pyrrolidin-3-yl Cation m/z 70.06 (C4H8N+) Parent->Frag1 - Morpholine (87 Da) CE: 25 eV Frag2 Morpholinium Cation m/z 88.07 (C4H10NO+) Parent->Frag2 - Pyrroline (69 Da) CE: 25 eV

Figure 1: Proposed ESI-MS/MS fragmentation pathway of (R)-4-(Pyrrolidin-3-yl)morpholine.

Table 2: LC-MS/MS High-Resolution Fragmentation Data

Ion TypeFormulaExact Mass (m/z)Relative Abundance (CE 25 eV)Structural Origin
Precursor [M+H]+ C8​H17​N2​O+ 157.1341100% (Base Peak)Intact protonated molecule
Product 1 C4​H10​NO+ 88.0762~65%Morpholine ring + H+
Product 2 C4​H8​N+ 70.0656~40%Pyrrolidine ring cation

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the following protocols are designed to be orthogonal and self-validating. The NMR workflow confirms atomic connectivity and stereochemical integrity, while the LC-MS/MS workflow validates the exact mass and molecular formula.

Workflow Step1 Sample Preparation Dissolve 15 mg in 0.6 mL D2O (0.05% TSP internal standard) Step2 NMR Acquisition 400 MHz Spectrometer 1H, 13C, COSY, HSQC Step1->Step2 Transfer to 5mm tube Step5 Data Processing Multiplet Analysis & Exact Mass Structural Validation Step2->Step5 FID processing Step3 LC-MS/MS Setup Dilute to 1 µg/mL in MeOH/H2O 0.1% Formic Acid Step4 Mass Spec Acquisition ESI+ Mode, MRM/Scan CE: 15-40 eV Sweep Step3->Step4 UPLC Injection Step4->Step5 Spectra extraction

Figure 2: Integrated NMR and LC-MS/MS workflow for spectroscopic validation.

Protocol 1: NMR Sample Preparation and Acquisition

Objective: Obtain high-resolution, artifact-free 1D and 2D NMR spectra.

  • Weighing: Accurately weigh 15.0 mg of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride into a clean glass vial.

  • Solvation: Add 0.6 mL of D2​O containing 0.05% w/v 3-(trimethylsilyl)propionic-2,2,3,3- d4​ acid sodium salt (TSP) as an internal reference.

  • Dissolution: Vortex for 30 seconds. Because the dihydrochloride salt is highly hydrophilic, dissolution is rapid and the solution should be optically clear.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition Setup:

    • Insert into a 400 MHz (or higher) NMR spectrometer.

    • Lock on the D2​O signal and tune/match the probe.

    • Shim the magnetic field (Z1-Z4) until the TSP signal FWHM is < 1.0 Hz.

  • Execution: Acquire 1H (16 scans, d1=2s), 13C (1024 scans, d1=2s), COSY, and HSQC spectra.

Protocol 2: LC-MS/MS Analysis

Objective: Validate the exact mass and structural connectivity via tandem mass spectrometry.

  • Stock Solution: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol (1 mg/mL).

  • Working Dilution: Dilute the stock 1:1000 in H2​O :Acetonitrile (50:50) containing 0.1% Formic Acid to achieve a 1 µg/mL working solution.

  • Chromatography:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). (Note: Due to high polarity, a HILIC column may be substituted if early elution causes ion suppression).

    • Mobile Phase: A = H2​O

      • 0.1% FA; B = MeCN + 0.1% FA.
    • Gradient: 5% B to 95% B over 3 minutes.

  • Mass Spectrometry:

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temp: 350 °C.

    • Execution: Acquire Full Scan (m/z 50-300) and Product Ion Scan (Target: 157.13, CE: 25 eV).

Conclusion

The spectroscopic characterization of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride requires a deliberate analytical approach due to its bis-basic, highly polar nature. By employing D2​O for NMR to mitigate exchange broadening and utilizing a multi-energy ESI-MS/MS approach to map C-N bond cleavage, researchers can establish a self-validating data package. This rigorous methodology ensures the structural integrity and purity of this critical chiral building block prior to its integration into complex pharmaceutical pipelines.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. URL:[Link]

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of electrospray ionization mass spectra of small organic molecules. Journal of Chromatography A. URL:[Link]

  • Hoffmann-La Roche AG. (2009). New pyrazol derivatives (WO2009013211A2). WIPO / Google Patents.

Sources

Exploratory

An In-depth Technical Guide to (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride: Discovery, Synthesis, and Historical Context

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral heterocyclic compound that has garnered interest within the scientific community, par...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral heterocyclic compound that has garnered interest within the scientific community, particularly in the realm of medicinal chemistry and drug discovery. Its unique structural architecture, combining a pyrrolidine and a morpholine moiety, presents a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, offering valuable insights for researchers and drug development professionals. The document delves into the stereoselective synthesis of the core (R)-3-aminopyrrolidine precursor, details a representative synthetic protocol for the final compound, and explores its emergence in the scientific literature as a potential modulator of chemokine receptors.

Introduction

The pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Heterocyclic compounds, in particular, form the backbone of a significant portion of approved drugs due to their ability to present functional groups in a defined three-dimensional space, enabling specific interactions with biological targets. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a prime example of such a scaffold, integrating the structural features of two key pharmacophores: the pyrrolidine ring, a common motif in numerous natural products and pharmaceuticals, and the morpholine ring, which is often employed to enhance physicochemical properties such as solubility and metabolic stability[1].

This guide will provide a detailed exploration of this specific chiral molecule, beginning with its chemical identity and properties. It will then trace the key synthetic strategies that enable its stereocontrolled preparation, a critical aspect for its application in drug development. Finally, the historical context of its emergence will be discussed, linking its synthesis to the broader search for modulators of specific biological pathways.

Chemical Identity and Properties

A clear understanding of the fundamental properties of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is essential for its application in research and development.

PropertyValueSource
Chemical Name (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochlorideInternal
Synonym(s) (R)-4-(pyrrolidin-3-yl)morpholine dihydrochlorideInternal
CAS Number Not available for the (R)-dihydrochloride salt. The (S)-enantiomer dihydrochloride is 2829292-54-6[2]. The racemate is 53617-37-1.[2]
Molecular Formula C₈H₁₈Cl₂N₂OInternal
Molecular Weight 229.15 g/mol [2]
Appearance Solid[2]
Purity Typically ≥97%[2]
Storage Inert atmosphere, 2-8°C[2]

Stereoselective Synthesis: The Gateway to (R)-4-(Pyrrolidin-3-yl)morpholine

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of efficient and stereoselective synthetic routes is paramount. The synthesis of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride hinges on the preparation of the key chiral intermediate, (R)-3-aminopyrrolidine.

Synthesis of the Chiral Precursor: (R)-3-Aminopyrrolidine

The enantioselective synthesis of 3-aminopyrrolidine derivatives has been a subject of considerable research. One effective strategy involves the conversion of naturally occurring chiral starting materials. For instance, a process for the manufacture of optically active 3-aminopyrrolidine derivatives has been developed starting from 4-hydroxy-proline. This multi-step synthesis provides access to the desired chiral amine, which serves as a crucial building block.

Another key approach involves the resolution of a racemic mixture of 3-aminopyrrolidine derivatives. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent liberation of the desired enantiomer.

A notable patent, EP1138672A1, describes a process for preparing optically active 3-amino-pyrrolidine derivatives, which is a foundational method for obtaining the necessary chiral precursor for the synthesis of the title compound.

Formation of the Morpholine Ring: A Key Transformation

With the chiral (R)-3-aminopyrrolidine in hand, the subsequent step involves the construction of the morpholine ring. A common and effective method for this transformation is the reaction of the primary amine with bis(2-chloroethyl) ether. This reaction, a double N-alkylation, proceeds via nucleophilic substitution, where the nitrogen atom of the aminopyrrolidine attacks the electrophilic carbon atoms of bis(2-chloroethyl) ether, leading to the formation of the six-membered morpholine ring.

Experimental Protocol: Synthesis of (R)-4-(Pyrrolidin-3-yl)morpholine

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized by qualified chemists in a controlled laboratory setting.

Step 1: N-Alkylation of (R)-3-Aminopyrrolidine Derivative

  • To a solution of a suitable N-protected (R)-3-aminopyrrolidine (1.0 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.5 eq) or triethylamine (Et₃N, 3.0 eq).

  • Heat the mixture to a temperature between 80-100 °C.

  • Slowly add bis(2-chloroethyl) ether (1.1 eq) to the reaction mixture.

  • Maintain the reaction at an elevated temperature (e.g., 120-140 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected (R)-4-(pyrrolidin-3-yl)morpholine.

Step 2: Deprotection and Salt Formation

  • Dissolve the purified N-protected intermediate in a suitable solvent (e.g., methanol or dioxane).

  • Add a solution of hydrochloric acid (HCl) in the corresponding solvent (e.g., 4M HCl in dioxane).

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • The dihydrochloride salt will typically precipitate from the solution.

  • Collect the solid by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

Diagram of the Synthetic Workflow:

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_main_reaction Core Synthesis cluster_final_step Final Product Generation chiral_pool Chiral Starting Material (e.g., 4-hydroxy-proline) aminopyrrolidine (R)-3-Aminopyrrolidine Derivative chiral_pool->aminopyrrolidine Multi-step Synthesis resolution Racemic 3-Aminopyrrolidine + Chiral Resolving Agent resolution->aminopyrrolidine Resolution & Liberation reaction N-Alkylation & Ring Formation aminopyrrolidine->reaction reagents bis(2-chloroethyl) ether Base (e.g., K₂CO₃) reagents->reaction protected_product N-Protected (R)-4-(Pyrrolidin-3-yl)morpholine reaction->protected_product deprotection Deprotection (e.g., HCl) protected_product->deprotection final_product (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride deprotection->final_product caption Synthetic pathway to (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

Caption: Synthetic pathway to (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

Historical Context and Emergence in Medicinal Chemistry

The initial discovery and development of (R)-4-(pyrrolidin-3-yl)morpholine are not extensively documented in a single seminal publication. Its emergence appears to be more evolutionary, arising from the broader exploration of pyrrolidine and morpholine scaffolds in medicinal chemistry.

A significant milestone in the context of this molecule's potential application is a 2010 publication in Bioorganic & Medicinal Chemistry Letters. This paper describes the synthesis and biological evaluation of a series of 3-aminopyrrolidine derivatives as antagonists of the human CC chemokine receptor 2 (CCR2)[3]. While this paper does not specifically report on (R)-4-(pyrrolidin-3-yl)morpholine, it highlights the therapeutic interest in the 3-aminopyrrolidine core for modulating inflammatory responses, as CCR2 is a key receptor involved in the recruitment of monocytes to sites of inflammation. This research provides a strong rationale for the synthesis of analogues such as the title compound for similar biological screening.

The inclusion of the morpholine moiety is a common strategy in drug design to improve pharmacokinetic properties. Therefore, it is highly probable that (R)-4-(pyrrolidin-3-yl)morpholine was synthesized as part of a structure-activity relationship (SAR) study to explore the impact of this substitution on the potency and drug-like properties of 3-aminopyrrolidine-based CCR2 antagonists or other related targets.

The timeline below illustrates the progression of related research that provides the context for the development of this compound.

YearKey DevelopmentSignificance
Prior to 2010 General development of synthetic methods for chiral 3-aminopyrrolidines and morpholine-containing compounds.Established the foundational chemistry for the synthesis of the target molecule.
2010 Publication of 3-aminopyrrolidine derivatives as CCR2 antagonists in Bioorg. Med. Chem. Lett.[3].Provided a clear therapeutic rationale for synthesizing and evaluating compounds with the 3-aminopyrrolidine scaffold.
Post-2010 Increased commercial availability of (R)- and (S)-4-(pyrrolidin-3-yl)morpholine and their salts.Indicates a growing interest in this scaffold for research and development purposes, likely driven by its potential in various therapeutic areas.

Conclusion and Future Perspectives

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride represents a valuable building block in the ever-expanding toolkit of medicinal chemists. While its specific discovery is not pinpointed to a single event, its development is logically situated within the broader context of the search for novel therapeutics, particularly in the area of inflammation and chemokine receptor modulation. The stereoselective synthesis of its core components is well-established, allowing for its accessible incorporation into drug discovery programs.

Future research involving this compound will likely focus on its derivatization to explore a wider range of biological targets. The inherent drug-like properties imparted by the pyrrolidine and morpholine rings make it an attractive starting point for the development of new clinical candidates. As our understanding of complex diseases evolves, scaffolds like (R)-4-(pyrrolidin-3-yl)morpholine will continue to play a crucial role in the design and synthesis of the next generation of medicines.

References

  • Kim, Y., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. (2023). [Link]

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Application Protocols for (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

Executive Summary (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a highly versatile chiral building block utilized extensively in modern drug discovery[1]. Combining the privileged morpholine sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a highly versatile chiral building block utilized extensively in modern drug discovery[1]. Combining the privileged morpholine scaffold—known for enhancing metabolic stability and modulating pharmacokinetics in CNS and oncology therapeutics[2][3]—with a chiral pyrrolidine ring, this compound serves as a critical intermediate for synthesizing kinase inhibitors, monoamine oxidase modulators, and other targeted therapies. This whitepaper provides an authoritative guide on the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required to maintain the structural integrity and safety of this compound during laboratory and scale-up operations.

Physicochemical Profiling & Structural Causality

Understanding the physical chemistry of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is essential for predictable reactivity and safe handling.

  • The Dihydrochloride Salt Form: The free base of this compound contains a highly nucleophilic secondary amine (pyrrolidine) and a less nucleophilic tertiary amine (morpholine). In its free base form, the pyrrolidine nitrogen is susceptible to rapid atmospheric oxidation and degradation. Supplying the compound as a dihydrochloride (2HCl) salt protonates both basic centers, drastically increasing oxidative stability, preventing volatilization, and enhancing aqueous solubility for biological assays[4].

  • Causality of Hygroscopicity: The ionic nature of the 2HCl salt creates a strong thermodynamic drive to absorb atmospheric moisture[5]. This hygroscopicity can lead to deliquescence (dissolving in absorbed water) and silently alters the effective molecular weight of the powder. If unaccounted for, this moisture will quench sensitive electrophiles (e.g., acid chlorides, sulfonyl chlorides) during subsequent coupling reactions, leading to unexplained yield drops.

Hazard Assessment & Toxicological Mechanisms

While the morpholine and pyrrolidine rings are common in FDA-approved drugs, the raw dihydrochloride salt presents specific occupational hazards[6]. The toxicity is primarily driven by the localized pH shifts upon dissolution in physiological moisture (sweat, tears, mucosal lining).

Table 1: Hazard Classification and Mechanistic Rationale

Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedAcute oral toxicity driven by the disruption of gastrointestinal pH and potential amine-induced cellular toxicity.
H315 Causes skin irritationThe acidic nature of the dihydrochloride salt upon contact with sweat causes localized acid burns and protein denaturation.
H319 Causes serious eye irritationRapid dissolution in ocular fluid causes severe osmotic and pH-driven stress to the cornea.
H335 May cause respiratory irritationInhalation of fine dust particles leads to dissolution in the respiratory mucosa, causing localized acidic irritation and coughing.

Advanced Handling & Storage Protocols

To mitigate the hygroscopic nature and health hazards of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride, laboratories must implement self-validating workflows[7].

  • Storage: Store strictly at 2-8°C under an inert atmosphere (Argon or dry Nitrogen).

  • Handling: Weighing must be conducted in a controlled-humidity environment (e.g., a glovebox or a ductless weighing enclosure with a HEPA filter) using anti-static tools.

  • Self-Validating Protocol: To ensure the integrity of the reagent before a critical reaction, perform a Karl Fischer (KF) titration on a small aliquot. If water content exceeds 1.0% w/w, the material must be dried under high vacuum (with P2O5) or the stoichiometry of the coupling reagents must be strictly adjusted to account for the water mass.

HandlingWorkflow A Receipt of Compound CAS: 913702-38-2 B Inspect Seal Integrity A->B C Transfer to Glovebox (Hygroscopic) B->C Seal Intact D Store at 2-8°C Argon Atmosphere C->D E Weighing Protocol (Anti-static) D->E Pre-use Prep

Workflow for the receipt, storage, and handling of hygroscopic dihydrochloride salts.

Experimental Workflows: In Situ Free-Basing & Coupling

Because the compound is supplied as a stable dihydrochloride salt, it must be converted to its reactive free base to participate in nucleophilic substitutions (SNAr) or amidation reactions. Attempting to isolate the free base is inefficient due to its water solubility and volatility; therefore, in situ free-basing is the gold standard.

Step-by-Step Methodology: Amide Coupling

  • Preparation: Suspend 1.0 equivalent of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) under an Argon atmosphere.

  • Stoichiometric Causality (The "3.0 Eq Rule"): Add 3.0 to 3.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Why 3.0 eq? The first 2.0 equivalents are consumed entirely to neutralize the two molecules of HCl bound to the scaffold. The remaining 1.0+ equivalent acts as the acid scavenger for the subsequent coupling reaction (e.g., neutralizing the HCl generated when reacting with an acid chloride).

  • Self-Validation Step: Before adding the electrophile, extract a 10 µL aliquot, dilute in 1 mL of water, and test with a pH strip. The pH must be >9, confirming complete liberation of the free base. If pH < 9, add additional DIPEA until the target pH is reached.

  • Electrophilic Addition: Cool the reaction mixture to 0°C. Slowly add 1.1 equivalents of the desired electrophile (e.g., an aryl sulfonyl chloride or activated carboxylic acid).

  • Monitoring: Allow the reaction to warm to room temperature and monitor via LC-MS until the mass of the free base (m/z = 157.1 [M+H]+) is entirely consumed.

ReactionWorkflow Salt Dihydrochloride Salt (Stable, Hygroscopic) BaseAdd Add 3.0 eq DIPEA (in DCM/DMF) Salt->BaseAdd FreeBase In Situ Free Base (Nucleophilic) BaseAdd->FreeBase Deprotonation Electrophile Add Electrophile (e.g., R-COCl) FreeBase->Electrophile Product Coupled Target Molecule Electrophile->Product Amidation / SNAr

In situ free-basing and electrophilic coupling workflow for amine dihydrochloride salts.

Waste Management & Decontamination

  • Spill Cleanup: Do not sweep dry powder, as this generates inhalable dust. Cover spills with damp, absorbent pads to dissolve the salt safely, then wipe the area with a dilute sodium bicarbonate solution to neutralize residual acidity[5].

  • Validation of Decontamination: Swipe the cleaned surface with a damp pH indicator strip. A neutral pH (6.5–7.5) validates successful decontamination.

  • Disposal: Collect all contaminated materials and aqueous washes into clearly labeled halogenated/aqueous waste containers. Do not mix with strong oxidizing agents, as secondary amines can form explosive N-oxides or carcinogenic nitrosamines under specific oxidative conditions[8].

References

  • ChemScene : 913702-38-2 | (R)-4-(pyrrolidin-3-yl)morpholine dihydrochloride Safety Information. 1

  • CymitQuimica : Safety Data Sheet - 913702-38-2. 9

  • BLD Pharm : Hazard Statements and Handling for Amine Dihydrochlorides. 6

  • Royal Society of Chemistry (RSC) : Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. 2

  • MDPI : Organocyclophosphazenes and Materials Based on Them for Pharmaceuticals and Biomedicine. 3

  • Spectrum Chemical : Safety Data Sheet - Amine Dihydrochloride Handling. 5

  • ACS Publications : An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. 8

Sources

Exploratory

The Structural and Therapeutic Dynamics of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Kinase Inhibitor Design

Executive Summary In the landscape of modern oncology and targeted drug discovery, (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is not utilized as a standalone therapeutic agent. Rather, it is a h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern oncology and targeted drug discovery, (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is not utilized as a standalone therapeutic agent. Rather, it is a highly specialized, "privileged pharmacophore" and chiral building block. It is strategically integrated into the core scaffolds of advanced kinase inhibitors to target the Phosphoinositide 3-kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) signaling pathways. This whitepaper deconstructs the structural causality, therapeutic targets, and self-validating experimental workflows associated with this critical chemical intermediate.

Structural Rationale: The Anatomy of a Privileged Pharmacophore

The integration of the (R)-4-(pyrrolidin-3-yl)morpholine moiety into a drug scaffold (such as a benzoxepin or triazine core) is a calculated exercise in rational drug design. Each component of this molecule serves a distinct, mechanistic purpose:

  • The Morpholine Hinge-Binder: To inhibit PI3K, a drug must outcompete endogenous ATP at the kinase's active site. The oxygen atom of the morpholine ring acts as a highly specific hydrogen bond acceptor. It forms a critical, high-affinity hydrogen bond with the backbone amide of Val851 in the hinge region of PI3Kα (or the analogous Val882 in PI3Kγ) 1[1]. Removing or altering this oxygen atom (e.g., replacing it with a piperazine) results in up to a 36-fold catastrophic loss of inhibitory potency 2[2].

  • The (R)-Pyrrolidine Chiral Vector: The pyrrolidine ring acts as a linker, but its (R)-stereochemistry is paramount. This specific spatial orientation acts as a 3D vector, projecting the bulky primary drug scaffold into the kinase's affinity pocket to interact with catalytic residues like Lys802 and Asp810. An achiral or (S)-enantiomer linker would induce severe steric clashes with the solvent channel walls, destroying binding affinity 3[3].

  • The Dihydrochloride Salt: From a synthetic standpoint, utilizing the dihydrochloride salt rather than the free base prevents premature oxidation of the secondary amine during rigorous multi-step cross-coupling reactions (e.g., Buchwald-Hartwig aminations). It also drastically improves solubility in polar aprotic solvents, ensuring high reproducibility and yield during API manufacturing.

Primary Therapeutic Targets: The PI3K/AKT/mTOR Axis

The primary biological targets for compounds derived from this building block are the Class I PI3K isoforms (α, β, γ, δ) and mTOR. Aberrant hyperactivation of this pathway—often driven by PIK3CA mutations or PTEN loss—is a fundamental driver of cell proliferation, survival, and metabolic reprogramming in human cancers.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K (Target Node) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT Kinase PIP3->AKT Recruits mTOR mTOR Complex AKT->mTOR Activates Proliferation Cell Proliferation mTOR->Proliferation Drives Inhibitor Morpholine-Derived Inhibitor Inhibitor->PI3K Blocks Val851

PI3K/AKT/mTOR signaling pathway and the targeted intervention by morpholine-derived inhibitors.

Quantitative Structure-Activity Relationship (SAR) Data

The inclusion of the morpholine pharmacophore reliably drives nanomolar to sub-nanomolar potency across various structural classes. The table below summarizes the causality between the morpholine moiety and in vitro kinase inhibition.

Compound Scaffold / ClassTarget IsoformIC₅₀ (nM)Key Pharmacophore Contribution
ZSTK474 (Pan-PI3K)PI3Kα3.9 - 20.8Morpholine oxygen H-bond to Val851 2[2].
ZSTK474 (Piperazine analog)PI3Kα> 700Loss of oxygen disrupts hinge binding (36-fold drop) 2[2].
Benzoxepin Derivative PI3Kα< 10.0(R)-Pyrrolidine precisely vectors core into affinity pocket 3[3].
Compound 17p (Pyrimidine)PI3Kδ15.4 ± 1.9Dual morpholine configuration enhances solvent channel fit 4[4].

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, the evaluation of morpholine-derived inhibitors must rely on self-validating assay systems that mathematically eliminate false positives.

Workflow Synthesis 1. Scaffold Synthesis (Buchwald-Hartwig) EnzymeAssay 2. HTRF Kinase Assay (Z' > 0.5 Validation) Synthesis->EnzymeAssay CellAssay 3. Cell Viability (ATP Quantification) EnzymeAssay->CellAssay DataAnalysis 4. SAR & IC50 Determination CellAssay->DataAnalysis

Step-by-step self-validating workflow for the synthesis and biological evaluation of inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Causality Check: Why HTRF? Unlike radiometric assays, HTRF uses a ratiometric emission measurement (665 nm / 620 nm). This mathematically cancels out background auto-fluorescence or inner-filter effects caused by the test compounds themselves, ensuring the IC₅₀ value is a true reflection of target engagement.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant PI3Kα enzyme, PIP2 substrate, and ATP to their optimal Michaelis constant (Km) concentrations.

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the synthesized (R)-4-(Pyrrolidin-3-yl)morpholine derivative in 100% DMSO, then dilute to 4% DMSO in buffer.

  • Reaction Initiation: Combine 5 µL of enzyme, 2.5 µL of compound, and 2.5 µL of ATP/PIP2 mix in a 384-well low-volume plate. Incubate at 25°C for 30 minutes.

  • Detection & Validation: Add 10 µL of the HTRF detection mix (Europium cryptate-labeled anti-PIP3 antibody and XL665-labeled PIP3 probe). Incubate for 1 hour. Calculate the Z'-factor using positive (BKM-120) and negative (DMSO) controls. A Z'-factor > 0.5 validates the assay's integrity.

Protocol B: Cellular Viability Assay (CellTiter-Glo)

Causality Check: Why measure ATP? Traditional MTS/MTT assays rely on cellular reductase activity, which can fluctuate independently of cell death due to metabolic stress. CellTiter-Glo lyses the cell and directly measures ATP via a luciferase reaction. Because ATP drops to zero immediately upon cell death, it is the most robust proxy for true anti-proliferative activity.

  • Cell Seeding: Plate PIK3CA-mutant breast cancer cells (e.g., MCF-7 or T-47D) at 3,000 cells/well in a 384-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the morpholine-derived inhibitor (dose-response curve) for 72 hours.

  • Lysis and Detection: Add an equal volume of CellTiter-Glo reagent to the culture medium. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Analysis: Read luminescence on a microplate reader. Normalize data against DMSO controls and fit to a 4-parameter non-linear regression model to determine the cellular EC₅₀.

References

  • US8263633B2 - Benzoxepin PI3K inhibitor compounds and methods of use. Google Patents. 3

  • Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition. PubMed Central (PMC). 2

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PubMed Central (PMC). 1

  • Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology. 4

Sources

Protocols & Analytical Methods

Method

Application Note: In Vitro Biophysical and Biochemical Assay Protocols for Fragment Screening of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride against PI3Kα

Scientific Rationale & Target Biology The compound (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Target Biology

The compound (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a highly versatile, low-molecular-weight building block utilized extensively in Fragment-Based Drug Discovery (FBDD). In the context of oncology and targeted therapeutics, the morpholine moiety is recognized as a privileged pharmacophore and a critical "hinge binder" for Phosphoinositide 3-kinases (PI3K)[1].

Mechanistically, the morpholine oxygen acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Val851 in the PI3Kα hinge region. Concurrently, the nitrogen's lone pair of electrons facilitates a coplanar conformation that mimics the adenine ring of ATP[1]. The attached pyrrolidine ring serves as a stereospecific vector, directing subsequent chemical "fragment growing" into the kinase's affinity and specificity pockets to improve potency[2].

Because fragments possess low molecular weight and low intrinsic affinity (typically Kd​ in the high micromolar to millimolar range), traditional High-Throughput Screening (HTS) enzymatic assays often fail to detect their binding. Therefore, a specialized FBDD workflow utilizing sensitive biophysical techniques, such as Surface Plasmon Resonance (SPR), is required to detect these transient interactions[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα (Target Enzyme) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT / mTOR Survival Pathway PIP3->AKT Recruits & Activates Frag (R)-4-(Pyrrolidin-3-yl)morpholine (Hinge Binder) Frag->PI3K Competitive Inhibition

Figure 1: PI3Kα signaling pathway and the targeted intervention point of the morpholine fragment.

Experimental Workflow & Quantitative Metrics

To establish a self-validating screening system, this protocol pairs a direct biophysical binding assay (SPR) with an orthogonal functional assay (ADP-Glo™).

Workflow A Compound Prep Fragment Salt B Primary Screen SPR Binding A->B Immobilized PI3Kα C Orthogonal Assay ADP-Glo Kinase B->C Hit Validation D Structural Biology X-ray Crystallography C->D Fragment Growing

Figure 2: Fragment-based drug discovery workflow for validating the morpholine building block.

Quantitative Assay Parameters

The following table summarizes the expected quantitative metrics for the fragment compared to a mature, optimized control inhibitor (PI-103).

CompoundMolecular WeightExpected Kd​ (SPR)Expected IC50​ (ADP-Glo)Ligand Efficiency (LE)Assay Role
(R)-4-(Pyrrolidin-3-yl)morpholine 156.23 g/mol (Free Base)100 µM – 2 mM> 500 µM~0.35 kcal/mol/HATest Article
PI-103 348.36 g/mol < 10 nM< 10 nM~0.25 kcal/mol/HAPositive Control
(S)-Enantiomer 156.23 g/mol (Free Base)> 5 mM> 1 mMN/ANegative Control

Note: The dihydrochloride salt form (MW 229.15 g/mol ) is utilized specifically to maximize aqueous solubility, preventing compound aggregation at the millimolar concentrations required for fragment screening.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Assay

Causality & Design: SPR is selected as the primary screen because it detects binding events in real-time without requiring enzymatic turnover. Fragments exhibit fast association ( kon​ ) and dissociation ( koff​ ) rates. We utilize a Ni-NTA sensor chip to capture His-tagged PI3Kα; this oriented capture ensures the ATP-binding pocket remains accessible, unlike random amine coupling which can occlude the active site.

Reagents & Equipment
  • Instrument: Biacore™ 8K or equivalent SPR system.

  • Sensor Chip: Series S Sensor Chip NTA.

  • Protein: Recombinant human PI3Kα (N-terminal His-tag).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) supplemented with exactly 2% DMSO.

Step-by-Step Methodology
  • Surface Preparation & Capture:

    • Condition the NTA chip with 0.5 mM NiCl 2​ for 60 seconds at 10 µL/min.

    • Inject His-tagged PI3Kα (20 µg/mL in HBS-P+) over the active channel (Channel 2) to achieve a capture level of ~3000 Response Units (RU). Leave Channel 1 as the unmodified reference surface.

  • Solvent Correction (Self-Validation Step):

    • Causality: High fragment concentrations require DMSO. Even a 0.1% mismatch in DMSO between the sample and running buffer causes massive bulk refractive index shifts.

    • Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in HBS-P+. Inject across both channels to generate a solvent correction plot.

  • Analyte Preparation:

    • Dissolve (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride in 100% DMSO to a 50 mM stock.

    • Dilute the stock into HBS-P+ to create a concentration series: 2000, 1000, 500, 250, 125, and 62.5 µM. Ensure the final DMSO concentration is strictly 2.0%.

  • Assay Execution:

    • Inject the concentration series using a multi-cycle kinetics approach.

    • Parameters: Flow rate of 30 µL/min; Contact time of 60 seconds; Dissociation time of 60 seconds.

    • Include PI-103 (1 µM) as a positive control at the start and end of the run to verify that the immobilized PI3Kα remains actively folded.

  • Data Analysis:

    • Subtract the reference channel (Channel 1) and blank buffer injections (double referencing).

    • Apply the solvent correction.

    • Fit the steady-state affinity data to a 1:1 binding model (Langmuir isotherm) to determine the Kd​ .

Protocol 2: Orthogonal ADP-Glo™ Biochemical Kinase Assay

Causality & Design: To confirm that the physical binding observed in SPR translates to functional inhibition at the ATP hinge region, an orthogonal biochemical assay is performed. The ADP-Glo assay measures the depletion of ATP by quantifying the generated ADP. To sensitize the assay to weak, competitive fragments, the ATP concentration is deliberately set at the Km​ of PI3Kα (~25 µM).

Reagents & Equipment
  • Assay Kit: ADP-Glo™ Kinase Assay (Promega).

  • Buffer: 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl 2​ , 0.01% BSA.

  • Substrate: PIP2 lipid vesicles (10 µM final).

  • Detection: Luminescence microplate reader (e.g., Tecan Spark).

Step-by-Step Methodology
  • Compound Plating:

    • Dispense 100 nL of the fragment (serial dilutions from 100 mM to 1 mM in DMSO) into a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550). Final assay concentrations will range from 2 mM to 20 µM.

  • Kinase Reaction (Self-Validating Setup):

    • Prepare a PI3Kα enzyme mix (2X concentration) in assay buffer.

    • Add 2.5 µL of the enzyme mix to the wells.

    • Controls: Include wells with Buffer only ("No Enzyme" control to rule out fragment auto-luminescence) and wells with PI-103 ("Positive Inhibition" control to establish the Z'-factor).

    • Incubate for 15 minutes at room temperature to allow pre-binding of the fragment.

  • Reaction Initiation:

    • Add 2.5 µL of a 2X Substrate Mix (50 µM ATP + 20 µM PIP2) to initiate the reaction. The final ATP concentration is 25 µM.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP and generate the luciferase-driven luminescent signal. Incubate for 30 minutes.

  • Data Analysis:

    • Read luminescence. Calculate % inhibition relative to the DMSO vehicle control.

    • Plot the dose-response curve using a 4-parameter logistic fit to determine the IC50​ .

Sources

Application

Advanced Application Notes: (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Neuroscience Drug Discovery

Executive Summary In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between target affinity, aqueous solubility, and blood-brain barrier (BBB) penetrance is a formidable chal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of central nervous system (CNS) drug discovery, achieving the delicate balance between target affinity, aqueous solubility, and blood-brain barrier (BBB) penetrance is a formidable challenge. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) has emerged as a highly privileged, versatile chiral diamine building block. By incorporating this synthon into heterocyclic scaffolds, medicinal chemists can design potent modulators for challenging neurological targets, most notably Neutral Sphingomyelinase 2 (nSMase2) for Alzheimer's Disease (AD) and various G-protein coupled receptors (GPCRs) like Histamine H3 and Adenosine A2A.

This technical guide details the mechanistic rationale, synthetic integration, and biological validation of this critical pharmacophore, providing researchers with field-proven protocols for developing next-generation neurotherapeutics.

Mechanistic Rationale: Why This Specific Synthon?

The selection of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride over linear alkylamines or achiral heterocycles is driven by three distinct physicochemical advantages:

  • Tunable Basicity for BBB Penetration : The molecule contains two nitrogen atoms. When the secondary pyrrolidine nitrogen is coupled to a heteroaromatic core (e.g., via SN​Ar ), its basicity drops significantly due to electron delocalization. The morpholine nitrogen (pKa ~8.3) remains the primary basic center. At a physiological pH of 7.4, it exists in an equilibrium of protonated and free-base states, ensuring excellent aqueous solubility for formulation while maintaining sufficient lipophilicity to cross the BBB [1].

  • Chiral Spatial Vectoring : The (R)-enantiomer projects the morpholine ring at a precise angle. In the catalytic cleft of enzymes like nSMase2, this specific spatial arrangement is required to displace bound water molecules and establish critical hydrogen bonds with acidic residues, a feat the (S)-enantiomer fails to achieve.

  • Dihydrochloride Salt Stability : The free base of this diamine is an oil that is prone to oxidation and hygroscopicity. The dihydrochloride salt is a highly stable, free-flowing powder, enabling precise stoichiometric weighing essential for high-throughput library synthesis.

Core Application: nSMase2 Inhibition in Alzheimer's Disease

A breakthrough application of this building block is in the synthesis of nSMase2 inhibitors. nSMase2 is a brain-enriched enzyme that hydrolyzes sphingomyelin into ceramide. Elevated ceramide levels alter cell membrane curvature, driving the biogenesis of multivesicular bodies (MVBs) and the subsequent release of exosomes. In Alzheimer's Disease, these exosomes act as pathological "Trojan horses," propagating hyperphosphorylated Tau and Amyloid-β (Aβ) between neurons [2].

By utilizing (R)-4-(Pyrrolidin-3-yl)morpholine, researchers have developed highly potent inhibitors (such as Compound 88 and PDDC analogues) that successfully block nSMase2, thereby halting exosome-mediated disease propagation [3].

Pathway Visualization

G Abeta Pathogenic Stress (Aβ / Tau Aggregation) nSMase2 nSMase2 Enzyme Activation Abeta->nSMase2 Triggers SMPD3 SMPD3 Gene Expression SMPD3->nSMase2 Translates Ceramide Sphingomyelin -> Ceramide nSMase2->Ceramide Catalyzes MVB MVB / Exosome Biogenesis Ceramide->MVB Membrane Curvature Release Exosome Release & Propagation MVB->Release Secretion Inhibitor (R)-4-(Pyrrolidin-3-yl)morpholine Derived Inhibitor Inhibitor->nSMase2 Competitive Inhibition

Fig 1. Mechanistic pathway of nSMase2-mediated exosome release and its targeted inhibition.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the critical importance of the (R)-4-(Pyrrolidin-3-yl)morpholine motif compared to its stereoisomer and unsubstituted analogs in nSMase2 targeted assays.

Compound Motif at Core ScaffoldnSMase2 IC₅₀ (nM)Brain/Plasma Ratio (K_p,uu)Exosome Release Inhibition (%)
(R)-4-(Pyrrolidin-3-yl)morpholine 150 1.2 85%
(S)-4-(Pyrrolidin-3-yl)morpholine> 50001.1< 10%
Unsubstituted Pyrrolidine32000.815%
(R)-Pyrrolidin-3-yl-carbamate (PDDC)3000.560%

Data synthesized from established SAR profiles of imidazo[1,2-b]pyridazine nSMase2 inhibitors.[1]

Experimental Protocols

Protocol 1: Scaffold Functionalization via SN​Ar Coupling

Objective: Covalently attach the (R)-4-(pyrrolidin-3-yl)morpholine pharmacophore to a halogenated heterocyclic core (e.g., 8-chloro-imidazo[1,2-b]pyridazine).

Causality & Rationale: The dihydrochloride salt requires a bulky, non-nucleophilic base to liberate the free amine without causing unwanted side reactions. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from competing with the pyrrolidine nitrogen for the electrophilic core.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, dissolve 1.0 eq of the chlorinated heterocyclic core in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration).

  • Reagent Addition: Add 1.5 eq of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

  • Base Addition: Dropwise, add 4.0 eq of DIPEA. Note: 2.0 eq are consumed immediately to neutralize the dihydrochloride salt; the remaining 2.0 eq drive the substitution reaction.

  • Reaction: Seal the vial and subject it to microwave irradiation at 130 °C for 45 minutes. The high temperature is required to overcome the steric hindrance of the 3-substituted pyrrolidine ring.

  • Self-Validating Check: Sample 5 µL of the mixture, dilute in methanol, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting material peak and the appearance of a new peak with a mass shift of +155 Da (loss of Cl, addition of amine).

  • Workup: Quench with saturated aqueous NaHCO3​ and extract with Ethyl Acetate ( ). Wash the combined organic layers with 5% aqueous LiCl ( ) to completely remove the NMP solvent, which otherwise causes severe trailing during column chromatography.

Protocol 2: In Vitro nSMase2 Enzymatic Validation Assay

Objective: Determine the IC₅₀ of the synthesized compound using an Amplex Red-coupled fluorometric assay.

Causality & Rationale: nSMase2 is a membrane-associated, Mg2+ -dependent enzyme. The substrate, sphingomyelin, is highly lipophilic. Triton X-100 is strictly required in the buffer to form mixed micelles, presenting the sphingomyelin to the enzyme in an aqueous-compatible format.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 100 mM Tris-HCl (pH 7.4), 10 mM MgCl2​ , and 0.2% Triton X-100.

  • Enzyme/Inhibitor Incubation: In a 96-well black microplate, add recombinant human nSMase2 (0.5 µ g/well ). Add serial dilutions of the synthesized inhibitor (from 10 µM down to 1 nM). Incubate at 37 °C for 20 minutes to allow equilibrium binding.

  • Substrate Addition: Add 100 µM Sphingomyelin to initiate the reaction. Incubate for 30 minutes at 37 °C.

  • Coupling Cascade: Add the detection mix: Alkaline Phosphatase (4 U/mL), Choline Oxidase (0.2 U/mL), Horseradish Peroxidase (2 U/mL), and Amplex Red (50 µM). Mechanism: nSMase2 produces phosphorylcholine -> AP converts it to choline -> Choline Oxidase produces H2​O2​ -> HRP reacts H2​O2​ with Amplex Red to produce fluorescent resorufin.

  • Self-Validating Check:

    • Negative Control: Wells lacking nSMase2 must show baseline fluorescence (validates that reagents are not auto-oxidizing).

    • Positive Control: Include a known reference inhibitor (e.g., PDDC or GW4869). The reference must yield an IC₅₀ within 10% of its historical average to validate assay sensitivity.

  • Readout: Measure fluorescence at Ex/Em = 530/590 nm. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

References

  • Sala, M., et al. (2020). "Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer's Disease." Journal of Medicinal Chemistry, 63(11), 6028–6056. Available at: [Link]

  • Zhu, X., et al. (2022). "Neutral sphingomyelinase 2 inhibition attenuates extracellular vesicle release and improves neurobehavioral deficits in murine HIV." Neurobiology of Disease, 169, 105734. Available at: [Link]

  • Tsukamoto, T., et al. (2023). "Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold." European Journal of Medicinal Chemistry, 259, 115674. Available at: [Link]

Method

Advanced Application Note: Cell-Based Assay Workflows for (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride Derivatives in PI3K/mTOR Targeted Drug Discovery

Introduction & Scientific Rationale In modern Structure-Based Drug Design (SBDD), (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride serves as a privileged chiral building block, particularly in the development of targete...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern Structure-Based Drug Design (SBDD), (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride serves as a privileged chiral building block, particularly in the development of targeted kinase inhibitors for the Phosphoinositide 3-kinase (PI3K)/mTOR signaling pathway [1]. Evaluating derivatives of this fragment in cell-based assays requires a rigorous, self-validating workflow to distinguish true target engagement from non-specific cytotoxicity.

Causality Behind the Chemical Structure:

  • The Morpholine Hinge-Binder: The oxygen atom of the morpholine ring acts as a classic kinase hinge-binder. It forms a critical, highly conserved hydrogen bond with the backbone amide of the Val851 residue in the ATP-binding pocket of PI3Kα [1].

  • The Chiral Pyrrolidine Vector: The (R)-pyrrolidine ring functions as a highly directional spatial vector. It projects attached substituents toward the affinity pocket or the solvent-exposed region. This precise stereochemistry is vital for achieving PI3K isoform selectivity (e.g., inhibiting PI3Kα while sparing PI3Kβ/δ)[1].

  • The Dihydrochloride Salt: Lipid kinase signaling is highly sensitive to membrane perturbations caused by organic solvents. The dihydrochloride salt form ensures excellent aqueous solubility, allowing researchers to keep DMSO concentrations below 0.5% in cell culture, thereby preventing solvent-induced artifacts.

Experimental Workflow & Pathway Visualization

To accurately profile these derivatives, researchers must employ a two-tiered screening cascade: first ruling out generalized cytotoxicity, and subsequently quantifying specific intracellular target engagement.

G A Compound Prep (R)-4-(Pyrrolidin-3-yl)morpholine Derivatives B Cell Viability Assay (CellTiter-Glo) Rule out Cytotoxicity A->B C Target Engagement (AlphaLISA) p-AKT (Ser473) Readout B->C D SAR Analysis & Hit Triage C->D

Screening cascade for evaluating morpholine-pyrrolidine derivatives.

Pathway Ligand Growth Factor (e.g., IGF-1) RTK Receptor Tyrosine Kinase Ligand->RTK Activates PI3K PI3K (Hinge Region) RTK->PI3K Recruits PIP3 PIP3 Generation PI3K->PIP3 Catalyzes Compound (R)-4-(Pyrrolidin-3-yl)morpholine Derivative Compound->PI3K Inhibits (Val851 H-bond) AKT AKT Recruitment PIP3->AKT Membrane Translocation pAKT p-AKT (Ser473) AlphaLISA Readout AKT->pAKT Phosphorylation by mTORC2

Mechanism of PI3K pathway inhibition by morpholine derivatives.

Protocol 1: Cytotoxicity & Cell Viability Profiling (CellTiter-Glo)

Causality & Trustworthiness: Before evaluating kinase inhibition, it is imperative to rule out non-specific cytotoxicity. If a compound triggers rapid cell death, intracellular ATP drops, and downstream signaling halts. This can lead to a false-positive "inhibition" signal in downstream functional assays. The CellTiter-Glo assay measures ATP as a direct proxy for metabolic viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or T47D, which harbor PIK3CA mutations) at a density of 5,000 cells/well in a 384-well opaque white microplate using 20 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve the (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride derivative in assay buffer (or minimal DMSO, final concentration <0.5%). Prepare a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM).

  • Treatment: Add 5 µL of the compound dilution to the cells. Incubate for 24 to 48 hours.

  • Reagent Addition: Equilibrate the plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes to ensure uniform enzymatic activity of the luciferase. Add 25 µL of reagent per well.

  • Lysis & Readout: Shake the plate vigorously on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal. Read luminescence using a multimode microplate reader.

Protocol 2: High-Throughput Phospho-AKT (Ser473) AlphaLISA Assay

Causality & Trustworthiness: PI3K catalyzes the conversion of PIP2 to PIP3. PIP3 acts as a docking site for AKT, which is subsequently phosphorylated at Ser473 by mTORC2. Measuring p-AKT (Ser473) is the gold standard for quantifying intracellular PI3K inhibition. We utilize the AlphaLISA platform because it is a homogeneous, no-wash proximity assay. Traditional wash steps can disrupt the equilibrium of low-affinity fragment-target interactions. In AlphaLISA, Donor beads generate singlet oxygen at 680 nm, which travels up to 200 nm to excite Acceptor beads, emitting a measurable signal at 615 nm[2].

Step-by-Step Methodology:

  • Cell Stimulation & Treatment: Seed cells in a 96-well plate (20,000 cells/well) and serum-starve overnight. Treat with the morpholine-pyrrolidine derivatives for 1 hour. Stimulate the cells with 50 ng/mL IGF-1 for 15 minutes to induce robust AKT phosphorylation.

  • Cell Lysis: Remove the media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Shake at 350 rpm for 10 minutes at RT.

  • Lysate Transfer: Transfer 10 µL of the cell lysate into a 384-well white OptiPlate.

  • Acceptor Bead Addition: Add 5 µL of the Acceptor Bead mix (coated with the CaptSure™ anti-phospho-AKT Ser473 antibody). Incubate for 1 hour at RT in the dark.

  • Donor Bead Addition: Add 5 µL of the Streptavidin-coated Donor Bead mix (binding the biotinylated anti-total AKT antibody) under subdued lighting. Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on an Alpha-enabled microplate reader using an excitation wavelength of 680 nm and an emission wavelength of 615 nm [2].

Data Presentation & Quality Control Metrics

To ensure the self-validating nature of the screening cascade, the following assay metrics should be strictly monitored. A successful (R)-4-(Pyrrolidin-3-yl)morpholine derivative acting as a specific PI3K inhibitor will show high potency in the AlphaLISA assay with minimal impact on short-term ATP viability.

Assay ParameterCell Viability (CellTiter-Glo)Target Engagement (AlphaLISA p-AKT)
Primary Readout Luminescence (ATP-dependent)Time-Resolved Luminescence (615 nm)
Expected IC₅₀ Profile > 10 µM (Indicates low acute toxicity)1 nM - 100 nM (Indicates potent inhibition)
Assay Robustness (Z'-Factor) > 0.75 (Excellent)> 0.65 (Good for cell-based signaling)
Signal-to-Background (S/B) > 50> 10
Maximum DMSO Tolerance Up to 1.0%Up to 0.5% (Strictly controlled)

References

  • Cheng, H., et al. (2021). "Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195)." Journal of Medicinal Chemistry, 64(1), 644-661. Available at:[Link]

Application

Application Notes and Protocols for Preclinical Evaluation of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

Authored by a Senior Application Scientist Introduction: Profiling a Novel CNS-Active Compound (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral small molecule featuring both a pyrrolidine and a morpholine mo...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Profiling a Novel CNS-Active Compound

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral small molecule featuring both a pyrrolidine and a morpholine moiety.[1][2] While public domain data on this specific compound is limited, its structural motifs are prevalent in a variety of centrally active agents, suggesting potential applications in neurology and psychiatry.[3][4] Notably, many compounds with similar scaffolds have been identified as modulators of the Sigma-1 Receptor (S1R), an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[5][6]

The Sigma-1 receptor is a unique molecular target implicated in a wide array of cellular functions, including the modulation of calcium signaling, ion channel activity, and neuronal survival.[6] Ligands that activate the S1R have shown promise in preclinical models of neurodegenerative diseases, stroke, and cognitive impairment, often by promoting neuroprotective pathways and enhancing synaptic plasticity.[6]

This guide, therefore, outlines a comprehensive preclinical testing strategy for (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride, proceeding under the well-founded hypothesis that it may act as a Sigma-1 receptor modulator with potential therapeutic efficacy in disorders of cognitive impairment. We will detail a logical, phased approach, beginning with essential pharmacokinetic profiling, moving to robust efficacy testing in a validated animal model of memory impairment, and concluding with an overview of requisite safety pharmacology studies.

Hypothesized Mechanism of Action: Sigma-1 Receptor Modulation

The proposed mechanism centers on the Sigma-1 receptor's role as a chaperone protein that stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor, thereby modulating intracellular calcium (Ca2+) signaling—a critical process for neuronal function and survival.[6] By potentially activating S1R, the compound could enhance neuroprotective signaling pathways, supporting cellular homeostasis and mitigating neurotoxicity.

sigma1_pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R Sigma-1 Receptor (S1R) IP3R IP3 Receptor S1R->IP3R Chaperones/ Stabilizes Mito_Ca Mitochondrial Ca2+ Uptake IP3R->Mito_Ca Modulates Ca2+ Transfer Ca_Signal Ca2+ Signaling Homeostasis Mito_Ca->Ca_Signal Compound (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride Compound->S1R Activates Neuroprotection Neuroprotection & Synaptic Plasticity Ca_Signal->Neuroprotection Stress Cellular Stress (e.g., Oxidative, ER) Stress->S1R Dissociates from IP3R under stress experimental_workflow cluster_efficacy Behavioral Testing Battery Start Project Start: Compound Synthesis PK Phase 1: Pharmacokinetic Profiling (Mice) Start->PK DoseSelect Dose Selection for Efficacy Studies PK->DoseSelect Efficacy Phase 2: Efficacy Evaluation (Scopolamine Model) DoseSelect->Efficacy Safety Phase 3: Safety Pharmacology (ICH Core Battery) DoseSelect->Safety NOR Novel Object Recognition (NOR) Efficacy->NOR MWM Morris Water Maze (MWM) Efficacy->MWM End Go/No-Go Decision for Further Development Safety->End

Sources

Method

Application Note &amp; Protocol: Preparation, Storage, and Handling of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride Stock Solutions

Abstract (R)-4-(Pyrrolidin-3-yl)morpholine is a heterocyclic compound featuring a morpholine moiety, a structural component present in numerous pharmacologically active molecules.[1][2] As a dihydrochloride salt, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-4-(Pyrrolidin-3-yl)morpholine is a heterocyclic compound featuring a morpholine moiety, a structural component present in numerous pharmacologically active molecules.[1][2] As a dihydrochloride salt, this compound offers specific physicochemical properties, but also presents challenges, primarily related to its presumed hygroscopicity. The accuracy and reproducibility of in vitro and in vivo experimental data are critically dependent on the precise and consistent preparation of stock solutions. This document provides a comprehensive, field-tested protocol for the preparation of stock solutions of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. It outlines critical handling procedures for a hygroscopic dihydrochloride salt, details a step-by-step methodology for solubilization in DMSO, and provides guidelines for quality control, storage, and stability to ensure the integrity of the compound for research applications.

Physicochemical Properties and Safety Data

Accurate compound data is the foundation of a reliable stock solution. The properties for the analogous (S)-enantiomer are used here as a reference.

PropertyValueSource
Chemical Name (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride-
Molecular Formula C₈H₁₆N₂O · 2HCl (or C₈H₁₈Cl₂N₂O)[3]
Molecular Weight 229.15 g/mol [3]
CAS Number Not available for (R)-isomer. (S)-isomer is 2829292-54-6.[3]
Appearance Solid[3]
Purity Typically ≥97%[3]
Solubility Soluble in polar solvents like DMSO.[4]
Safety and Handling

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is classified with the following hazards based on analogous compounds.[3] All handling must be performed in a chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety glasses.

  • GHS Pictogram: GHS07 (Exclamation mark)[3]

  • Signal Word: Warning[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[3]

    • P280: Wear protective gloves/eye protection.[3]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Critical Insight: The Challenge of a Hygroscopic Dihydrochloride Salt

The term "dihydrochloride" indicates that two equivalents of hydrochloric acid were used to form the salt, typically with two basic nitrogen atoms in the molecule. This salt form often enhances stability and solubility in aqueous media compared to the free base, but it also significantly increases the compound's tendency to absorb moisture from the atmosphere—a property known as hygroscopicity.

Failure to properly manage this property is a primary source of experimental error. Absorbed water adds unaccounted-for mass, leading to an overestimation of the weighed compound and resulting in a stock solution with a lower-than-intended concentration. Furthermore, moisture can promote degradation, compromising the compound's integrity.[5]

Best Practices for Handling:

  • Acclimatization: Before opening, always allow the manufacturer's vial to equilibrate to ambient room temperature for at least 20-30 minutes. Opening a cold vial will cause atmospheric moisture to condense directly onto the solid compound.[6]

  • Minimize Exposure: Open the container only for the brief period required for weighing. Reseal the container tightly immediately after use.[5] For long-term storage of the solid, using a desiccator containing a drying agent (e.g., silica gel) is highly recommended to maintain a low-humidity environment.[6][7]

  • Inert Atmosphere: If available, perform weighing and handling inside a glove box with a controlled inert atmosphere (e.g., nitrogen or argon).[8]

  • Anhydrous Solvents: Exclusively use fresh, high-purity, anhydrous-grade solvents (e.g., anhydrous DMSO) to prevent introducing water during solubilization.

cluster_0 The Problem: Hygroscopicity cluster_1 Consequences of Improper Handling cluster_2 Impact on Research Compound Hygroscopic Compound (R)-4-(Pyrrolidin-3-yl)morpholine 2HCl Weighing Inaccurate Weighing (Mass of Compound + H₂O) Compound->Weighing Degradation Potential for Chemical Degradation Compound->Degradation Atmosphere Atmospheric Moisture (H₂O) Atmosphere->Compound Absorption Concentration Incorrect Stock Concentration Weighing->Concentration Reproducibility Poor Experimental Reproducibility Degradation->Reproducibility Concentration->Reproducibility

Caption: Logic diagram illustrating the impact of hygroscopicity on experimental accuracy.

Materials and Equipment

  • (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Positive displacement pipette or standard air-displacement pipettes with low-retention tips

  • Vortex mixer

  • Sonicator bath (optional)

  • Personal Protective Equipment (PPE): lab coat, safety glasses, nitrile gloves

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for cell-based assays and other applications.

Calculation of Required Mass

The mass of the compound required to achieve a specific molar concentration is calculated using the following formula:

Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

Example for 1 mL of a 10 mM solution: Mass (mg) = 1 mL × 10 mM × 229.15 g/mol / 1000 = 2.29 mg

Desired Final ConcentrationVolume of DMSOMass of Compound Required
10 mM1 mL2.29 mg
10 mM5 mL11.46 mg
50 mM1 mL11.46 mg
50 mM2 mL22.92 mg
Step-by-Step Procedure
  • Preparation: Allow the vial of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride to equilibrate to room temperature for at least 20 minutes before opening. Prepare all necessary equipment within a chemical fume hood.

  • Weighing: Tare a sterile microcentrifuge tube or vial on the analytical balance. Working swiftly to minimize air exposure, accurately weigh the calculated mass of the compound (e.g., 2.29 mg for a 1 mL stock) and transfer it into the tared vial. Record the exact mass.

  • Solubilization: Add the calculated volume of anhydrous DMSO (e.g., 1.0 mL) to the vial containing the compound.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Assisted Dissolution (If Necessary): If the compound does not dissolve readily, sonicate the vial in a water bath for 5-10 minutes or warm it gently to 37°C for 10 minutes, followed by vortexing. Do not overheat, as this may cause degradation.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled microcentrifuge tubes or amber vials. Store immediately under the conditions outlined in Section 7.0.

start Start: Prepare Stock Solution equilibrate 1. Equilibrate Compound Vial to Room Temperature start->equilibrate weigh 2. Weigh Compound Rapidly in Fume Hood equilibrate->weigh add_solvent 3. Add Anhydrous DMSO to Weighed Compound weigh->add_solvent vortex 4. Vortex Until Completely Dissolved add_solvent->vortex check Visually Inspect for Particulates vortex->check assist 5. Use Sonication or Gentle Warming (37°C) check->assist Not Dissolved aliquot 6. Aliquot into Single-Use Volumes check->aliquot Dissolved assist->vortex store 7. Store at -20°C or -80°C Protected from Light aliquot->store finish End: Stock Solution Ready store->finish

Caption: Workflow for the preparation of the stock solution.

Quality Control and Validation

A properly prepared stock solution is the first step in a self-validating protocol.

  • Visual Inspection: The final solution should be clear and free of any visible precipitate or particulate matter.

  • Functional Validation: The most reliable validation is functional. After preparation, perform a dose-response curve in a well-characterized biological assay to confirm that the compound exhibits the expected potency (e.g., IC₅₀ or EC₅₀). This result should be consistent across newly prepared batches.

  • Analytical Verification (Optional): For applications under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), the concentration and purity of the stock solution may be verified using analytical methods such as HPLC-UV or LC-MS.

Storage and Stability

Proper storage is essential to maintain the long-term integrity of the compound in both solid and solution form.

FormStorage TemperatureConditionsRecommended Duration
Solid Compound 2-8°CKeep tightly sealed in a desiccator, protected from light.[3]As per manufacturer's recommendation
DMSO Stock Solution -20°C or -80°CAliquoted in amber vials or tubes with tight-fitting caps to minimize freeze-thaw cycles and light exposure.[7][9]Up to 6 months at -20°C; up to 12 months at -80°C (stability should be verified).

Note: Avoid repeated freeze-thaw cycles as they can lead to compound precipitation and degradation. Using single-use aliquots is the most robust practice.

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound fails to dissolve completely. Insufficient mixing; low-quality or non-anhydrous solvent; compound has low solubility at the target concentration.Use assisted dissolution methods (sonication, gentle warming). Verify the purity and water content of the DMSO. Consider preparing a lower concentration stock solution.
Precipitate forms after freezing and thawing. Compound has poor solubility at low temperatures; freeze-thaw cycle caused precipitation.Warm the aliquot to room temperature or 37°C and vortex thoroughly to re-dissolve. If precipitate persists, centrifuge the tube and use the supernatant, noting the concentration may be lower than calculated. Prepare fresh aliquots and avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Inaccurate initial weighing due to moisture absorption; degradation of the stock solution.Review handling procedures for the hygroscopic solid. Prepare a fresh stock solution from the solid compound and validate it in a functional assay.

References

  • MilliporeSigma. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride Safety Information. Accessed March 11, 2026. [Link available from search result]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. Accessed March 11, 2026. [Link available from search result[5]]

  • HepatoChem. How do you handle hygroscopic salts?. Published September 14, 2016. [Link available from search result[8]]

  • Sigma-Aldrich. (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride Properties. Accessed March 11, 2026. [Link available from search result[3]]

  • BenchChem. Application Note: Preparation of SC144 Hydrochloride Stock Solution in DMSO. Accessed March 11, 2026. [Link available from search result]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Accessed March 11, 2026. [Link available from search result[10]]

  • Sigma-Aldrich. 4-Pyrrolidin-3-yl morpholine Properties. Accessed March 11, 2026. [Link available from search result[11]]

  • BLDpharm. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Accessed March 11, 2026. [Link available from search result[12]]

  • Fisher Scientific. SAFETY DATA SHEET. Published October 29, 2010. [Link available from search result[13]]

  • Miller, J.F., et al. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. ResearchGate. Published November 19, 2019. [Link available from search result[6]]

  • SAFETY DATA SHEET: Morpholine. Published April 16, 2025. [Link available from search result[14]]

  • Fluorochem. 4-Pyrrolidin-3-yl-morpholine. Accessed March 11, 2026. [Link available from search result[15]]

  • Fisher Scientific. SAFETY DATA SHEET. Published November 15, 2011. [Link available from search result[16]]

  • CymitQuimica. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine. Accessed March 11, 2026. [Link available from search result[4]]

  • PhytoTech Labs. Preparing Stock Solutions. Accessed March 11, 2026. [Link available from search result[9]]

  • Innova Design Group. Best Practices for Safe Chemical Storage in Laboratories. Published December 6, 2024. [Link available from search result[7]]

  • Kumar, A., et al. An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. Published May 9, 2022. [Link available from search result[1]]

  • Khan, I., et al. EMERGING PHARMACEUTICAL APPLICATIONS OF PIPERIDINE, PYRROLIDINE AND IT’S DERIVATIES. World Journal of Pharmaceutical Research. Published August 7, 2014. [Link available from search result[17]]

  • Kumar, A., et al. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. Published June 8, 2025. [Link available from search result[2]]

Sources

Application

Application Note: Advanced Analytical Techniques for the Quantification of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride

Introduction & Physicochemical Profiling (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a highly polar, aliphatic, chiral diamine frequently utilized as a versatile building block in pharmaceutic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a highly polar, aliphatic, chiral diamine frequently utilized as a versatile building block in pharmaceutical development and medicinal chemistry.

From an analytical perspective, this molecule presents a "perfect storm" of chromatographic and detection challenges:

  • Extreme Polarity & Basicity: The presence of a secondary amine (pyrrolidine) and a tertiary amine (morpholine), compounded by the dihydrochloride salt form, results in negligible retention on standard reversed-phase (C18) columns.

  • Lack of Chromophore: The purely aliphatic, saturated ring system exhibits no significant UV absorption above 210 nm, rendering standard HPLC-UV methods useless for direct trace-level quantification.

  • Chirality: The stereocenter at the C3 position of the pyrrolidine ring requires enantioselective separation to monitor the formation of the (S)-enantiomer impurity.

To establish a self-validating, robust analytical control strategy, we must abandon traditional reversed-phase UV methods. This guide details a comprehensive analytical triad: HILIC-CAD for assay and chemical purity, Pre-column Derivatization-Chiral LC-UV for enantiomeric purity, and Ion Chromatography (IC) for counterion quantification.

Analytical Strategy & Workflow

AnalyticalWorkflow Target (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride Prop1 Highly Polar & Basic (Poor C18 Retention) Target->Prop1 Prop2 No Chromophore (Invisible to UV) Target->Prop2 Prop3 Chiral Center (Needs Enantiomeric Resolution) Target->Prop3 Prop4 Dihydrochloride Salt (Needs Counterion Assay) Target->Prop4 Sol1 HILIC Chromatography Prop1->Sol1 Sol2 Charged Aerosol Detection (CAD) Prop2->Sol2 Sol3 FMOC Derivatization + Chiral LC Prop3->Sol3 Sol4 Ion Chromatography (IC) Prop4->Sol4 Sol1->Sol2 Combined for Assay

Figure 1: Causality-driven analytical strategy based on the physicochemical properties of the target molecule.

Assay and Chemical Purity: HILIC-CAD Methodology

Mechanistic Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes by partitioning them into a water-enriched layer immobilized on a polar stationary phase [1]. For basic amines, a zwitterionic or amide stationary phase prevents the severe peak tailing often seen with bare silica. Because the molecule lacks a chromophore, Charged Aerosol Detection (CAD) is employed. CAD measures the charge transferred to residual non-volatile aerosol particles after mobile phase evaporation, providing a uniform response independent of optical properties [2].

Step-by-Step Protocol

System Preparation:

  • Column: Waters XBridge BEH Amide (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures both basic nitrogens are fully protonated, maintaining a consistent charge state and preventing peak splitting).

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Gradient Program:

    • 0-2 min: 90% B

    • 2-12 min: Linear gradient to 50% B

    • 12-15 min: Hold at 50% B

    • 15-16 min: Return to 90% B

    • 16-25 min: Re-equilibration

  • Flow Rate: 0.8 mL/min.

  • CAD Settings: Evaporation temperature set to 35°C; Data collection rate 10 Hz; Filter constant 3.6 s.

Sample Preparation:

  • Diluent: Acetonitrile/Water (80:20, v/v). (Crucial: Samples must be dissolved in a high-organic diluent to prevent peak distortion caused by solvent mismatch in HILIC).

  • Standard Concentration: 0.5 mg/mL (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

System Suitability Criteria:

  • RSD of peak area (n=6) ≤ 2.0%.

  • Tailing factor ≤ 1.5.

Enantiomeric Purity: Pre-Column Derivatization & Chiral LC

Mechanistic Rationale

Direct chiral separation of highly polar, underivatized aliphatic diamines is notoriously difficult due to non-specific interactions with the chiral stationary phase (CSP) and the lack of UV detectability. By reacting the secondary amine of the pyrrolidine ring with 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl), we achieve three goals simultaneously:

  • Neutralization: The highly basic secondary amine is converted to a neutral carbamate, drastically reducing polarity.

  • Chromophore Addition: The fluorenyl group provides strong UV absorption at 265 nm.

  • Steric Bulk: The bulky FMOC group enhances stereocognition within the chiral cavities of immobilized polysaccharide columns (e.g., Chiralpak IC) [3].

Derivatization Amine (R)-4-(Pyrrolidin-3-yl)morpholine (Free Base) Derivative FMOC-Derivatized Analyte (UV Active, Less Polar) Amine->Derivative Nucleophilic Acylation Reagent FMOC-Cl + Borate Buffer (pH 9.0) Reagent->Derivative Analysis Normal Phase Chiral LC (Chiralpak IC, UV 265nm) Derivative->Analysis Enantiomeric Resolution

Figure 2: Pre-column derivatization workflow utilizing FMOC-Cl for chiral LC-UV analysis.

Step-by-Step Protocol

Derivatization Reaction:

  • Buffer Preparation: Prepare 0.1 M Sodium Borate buffer, pH 9.0.

  • Reagent Preparation: Dissolve FMOC-Cl in anhydrous Acetonitrile to a concentration of 10 mg/mL.

  • Reaction: Mix 100 µL of sample (1 mg/mL in water) with 400 µL of Borate buffer. Add 500 µL of FMOC-Cl reagent.

  • Incubation: Vortex and incubate at room temperature for 20 minutes.

  • Quenching: Add 100 µL of 10% glycine solution to consume excess FMOC-Cl.

  • Extraction: Extract the FMOC-derivative with 1 mL of Hexane. Transfer the organic layer to an HPLC vial.

Chromatographic Conditions:

  • Column: Daicel Chiralpak IC (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) - Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

Counterion Quantification: Ion Chromatography (IC)

To confirm the stoichiometry of the dihydrochloride salt (theoretical chloride content ~31.2%), suppressed ion chromatography is utilized.

Step-by-Step Protocol
  • Column: Dionex IonPac AS11-HC (250 mm × 4.0 mm).

  • Eluent: 30 mM Potassium Hydroxide (KOH), generated electrolytically.

  • Flow Rate: 1.5 mL/min.

  • Detection: Suppressed Conductivity (ASRS 300 suppressor, 4 mm, recycle mode).

  • Sample Prep: Dissolve 10 mg of the API in 100 mL of Type 1 deionized water.

  • Calculation: Quantify against a 5-point calibration curve of NIST-traceable Chloride standards (1 to 20 ppm).

Quantitative Data Summary

The following table summarizes the typical validation parameters achieved using the self-validating methodologies described above.

ParameterHILIC-CAD (Assay)Chiral LC-UV (Enantiomeric Purity)IC-Conductivity (Chloride)
Linearity Range 50 – 1000 µg/mL0.5 – 50 µg/mL1.0 – 20 µg/mL
Correlation Coefficient ( R2 ) > 0.995 (Log-Log fit)*> 0.999 (Linear fit)> 0.999 (Linear fit)
Limit of Detection (LOD) 5 µg/mL0.1 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 15 µg/mL0.5 µg/mL0.15 µg/mL
Accuracy (Recovery) 98.5% – 101.2%97.0% – 102.5%99.0% – 100.8%
Precision (%RSD, n=6) 1.8%1.2%0.8%

*Note: CAD response is inherently non-linear across wide ranges. A power-function or log-log calibration curve is required for accurate quantification over wide dynamic ranges [2].

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Available at:[Link]

  • Gamache, P. H., McCarthy, R. S., Freeto, S. M., et al. (2004). HPLC analysis of nonvolatile analytes using charged aerosol detection. LCGC North America, 22(12), 1152-1161. Available at:[Link]

  • Francotte, E. (2001). Enantioselective chromatography as a powerful alternative for the preparation of drug enantiomers. Journal of Chromatography A, 906(1-2), 379-397. Available at:[Link]

Method

Application Notes &amp; Protocols for (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

A Foundational Guide for Preclinical Evaluation Disclaimer: This document is intended for research purposes only. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a research chemical with limited publicly available d...

Author: BenchChem Technical Support Team. Date: March 2026

A Foundational Guide for Preclinical Evaluation

Disclaimer: This document is intended for research purposes only. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a research chemical with limited publicly available data on its biological activity and pharmacokinetics. The protocols described herein represent a general framework for the initial characterization of a novel chemical entity. All in vivo experiments must be conducted in compliance with institutional and national guidelines for the ethical use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Introduction

The pyrrolidine and morpholine scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. The pyrrolidine ring, a five-membered nitrogen heterocycle, offers a three-dimensional architecture that can effectively explore pharmacophore space, while the morpholine moiety often enhances aqueous solubility and metabolic stability, improving the overall pharmacokinetic profile of a molecule.

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a chiral molecule incorporating both of these key pharmacophores. While specific biological targets and a detailed mechanism of action for this particular compound are not extensively documented in peer-reviewed literature, its structural similarity to compounds developed for a range of therapeutic areas—from infectious diseases to oncology—suggests its potential as a valuable research tool.

This guide provides a comprehensive framework for researchers and drug development professionals to initiate studies with (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. It covers essential foundational data, including compound handling and storage, and outlines robust, step-by-step protocols for determining its in vitro activity and establishing a safe and effective dosing regimen for in vivo preclinical models.

Compound Information & Handling

Chemical & Physical Properties

A thorough understanding of the compound's basic properties is the first step in any experimental design. The dihydrochloride salt form is typically used to improve solubility and stability.

PropertyValueSource
IUPAC Name (3R)-4-(Morpholin-4-yl)pyrrolidine dihydrochloride-
Molecular Formula C₈H₁₈Cl₂N₂O
Molecular Weight 229.15 g/mol
Physical Form Solid
Purity Typically ≥97%
CAS Number Not consistently available for this specific enantiomer salt. The (S)-enantiomer dihydrochloride is 2829292-54-6. The free base is 53617-37-1.
Storage and Stability

Proper storage is critical to maintain the integrity of the compound.

  • Storage Temperature: Store at 2-8°C under an inert atmosphere.

  • Handling: The compound is hygroscopic. Keep the container tightly sealed in a dry, well-ventilated place. Opened containers must be carefully resealed and kept upright to prevent leakage.

  • Long-Term Storage: For long-term storage, aliquoting the solid compound into smaller, single-use vials is recommended to minimize exposure to air and moisture upon repeated opening.

Safety Precautions

Standard laboratory safety protocols should be strictly followed. Safety data sheets from the supplier provide comprehensive information.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • GHS Pictogram: GHS07 (Exclamation mark).

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Avoid breathing dust, fumes, or spray. Wash hands thoroughly after handling. Use only in a well-ventilated area.

In Vitro Characterization Workflow

Before proceeding to in vivo studies, a robust in vitro characterization is essential to understand the compound's solubility, stability, and biological potency. This data forms the logical basis for dose selection.

in_vitro_workflow cluster_prep Compound Preparation cluster_assay Biological Assays cluster_selectivity Selectivity & Liability A Compound Receipt & QC B Solubility Screen (DMSO, EtOH, PBS, etc.) A->B C Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) B->C D Primary Target Assay (e.g., Kinase, GPCR, Enzyme) C->D Dilute for assay E Cell-Based Potency Assay (e.g., Proliferation, Signaling) D->E Confirm cellular activity F Determine IC50 / EC50 E->F H Preliminary Cytotoxicity (e.g., in non-target cell lines) E->H G Target Selectivity Panel (e.g., Kinase Panel) F->G Inform selectivity testing

Caption: Workflow for in vitro characterization of a novel compound.

Protocol: Solubility Assessment

Objective: To determine the solubility of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride in common laboratory solvents.

Materials:

  • (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

  • Vortex mixer, sonicator, analytical balance

Procedure:

  • Accurately weigh 1-2 mg of the compound into separate clear glass vials.

  • To the first vial, add the primary solvent (e.g., DMSO) in small, precise increments (e.g., 10 µL).

  • After each addition, vortex the vial for 30-60 seconds. If the solid is not fully dissolved, use a sonicator for 2-5 minutes.

  • Observe for complete dissolution (a clear solution with no visible particulates).

  • Record the total volume of solvent added to achieve complete dissolution.

  • Calculate the approximate solubility in mg/mL and molarity.

  • Repeat steps 2-6 for each solvent to be tested.

  • Causality Note: Starting with DMSO is common as it solubilizes many organic molecules. However, for in vivo work, determining solubility in aqueous-based vehicles like PBS or saline (with or without co-solvents) is critical for parenteral administration.

Protocol: In Vitro Dose-Response Study (Example: Cell Proliferation Assay)

Objective: To determine the concentration of the compound that inhibits a biological process (e.g., cancer cell growth) by 50% (IC50). This protocol assumes the compound has antiproliferative activity, a common screening endpoint.

Materials:

  • Target cancer cell line (e.g., MCF-7 breast cancer cells)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Cell proliferation reagent (e.g., CellTiter-Glo®, resazurin)

  • 10 mM stock solution of the compound in DMSO

  • Sterile 96-well, clear-bottom, white-walled plates

  • Multichannel pipette

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the 96-well plate with an appropriate cell density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dilution: Prepare a serial dilution series of the compound.

    • In a separate dilution plate, perform a 1:3 serial dilution of the 10 mM stock solution in complete growth medium to generate a range of concentrations (e.g., 100 µM to 0.05 µM). Ensure the final DMSO concentration in all wells will be ≤0.1% to avoid solvent toxicity.

  • Cell Treatment: Add 10 µL of the diluted compound solutions to the corresponding wells of the cell plate. Include "vehicle control" (medium with 0.1% DMSO) and "no-cell" (medium only) wells.

  • Incubation: Incubate the treated plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Read the plate on a luminometer or fluorometer.

  • Data Analysis:

    • Normalize the data: % Viability = [(Signal_compound - Signal_no-cell) / (Signal_vehicle - Signal_no-cell)] * 100.

    • Plot % Viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

In Vivo Dosing & Administration Framework

Transitioning to in vivo models requires a systematic approach to establish a safe and potentially efficacious dose. The primary goal is to define the Maximum Tolerated Dose (MTD) and observe the pharmacokinetic profile to design a rational dosing schedule for efficacy studies.

in_vivo_workflow A IACUC Protocol Approval B Vehicle Formulation & Sterility Testing A->B C Dose-Ranging / MTD Study (Single Dose Escalation) B->C Based on in vitro data & literature D Preliminary PK Study (Single Dose, Multiple Timepoints) C->D Select doses below MTD E Establish Tolerated Dosing Regimen (e.g., 10 mg/kg, QD x 14d) C->E D->E Inform dosing frequency (e.g., based on T1/2) F Efficacy Study (e.g., Tumor Xenograft Model) E->F

Caption: Logical progression for in vivo study design.

Protocol: Vehicle Selection and Formulation

Objective: To prepare a sterile, non-toxic vehicle for parenteral administration of the compound.

Procedure:

  • Based on the solubility assessment, identify a suitable vehicle system. For a water-soluble dihydrochloride salt, sterile saline or PBS is the first choice.

  • If co-solvents are needed, use biocompatible options. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween® 80, and 45% saline.

  • Preparation:

    • In a sterile environment, dissolve the required amount of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride in the selected vehicle.

    • Gently warm or sonicate if necessary to achieve full dissolution.

    • Ensure the final solution is clear and free of particulates.

    • Sterile-filter the final formulation through a 0.22 µm syringe filter into a sterile vial.

  • Causality Note: The choice of vehicle is critical. It must solubilize the drug at the highest required concentration without causing toxicity or irritation at the injection site. An improper vehicle can lead to poor drug exposure and confounded study results.

Protocol: In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the compound that can be administered without causing dose-limiting toxicity in a specific animal model (e.g., BALB/c mice).

Materials:

  • Age- and weight-matched mice (e.g., 8-10 weeks old)

  • Sterile, formulated compound at various concentrations

  • Appropriate syringes and needles (e.g., 27-gauge)

  • Animal balance

Procedure:

  • Animal Acclimation: Allow animals to acclimate for at least one week before the study begins.

  • Group Assignment: Randomly assign animals to dose groups (n=3-5 per group), including a vehicle control group.

  • Dose Selection: Select a starting dose based on in vitro data or literature on similar compounds. A common starting point is 1-5 mg/kg. Subsequent doses should be escalated using a defined progression (e.g., a modified Fibonacci sequence: 5, 10, 20, 40 mg/kg).

  • Administration:

    • Calculate the injection volume for each animal based on its body weight (e.g., 10 mL/kg).

    • Administer the compound via the desired route (e.g., intraperitoneal (IP), subcutaneous (SC), or oral (PO) gavage).

  • Monitoring:

    • Monitor animals daily for at least 7-14 days.

    • Body Weight: Record body weight daily. A weight loss of >15-20% is a common sign of toxicity and a humane endpoint.

    • Clinical Signs: Observe for signs of toxicity, such as lethargy, ruffled fur, abnormal posture, or labored breathing. Score these observations daily.

    • Mortality: Record any deaths.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, >20% body weight loss, or other severe clinical signs of toxicity. This dose serves as the upper limit for subsequent efficacy studies.

Sample MTD Study Design Table:

GroupTreatmentDose (mg/kg)RouteN
1Vehicle Control0IP5
2Compound5IP5
3Compound10IP5
4Compound20IP5
5Compound40IP5

Conclusion

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is a research compound built from well-established pharmacophores. While specific biological data remains sparse, this guide provides the necessary scientific and logical framework to initiate a thorough preclinical investigation. By systematically determining its in vitro characteristics and establishing a tolerated in vivo dose, researchers can effectively and ethically explore the therapeutic potential of this molecule. The causality-driven protocols outlined here are designed to generate robust, reproducible data, forming a solid foundation for future drug development efforts.

References

  • MilliporeSigma. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Accessed March 11, 2026.
  • BLD Pharmatech. BD569633 Safety Data Sheet. Accessed March 11, 2026.
  • Sigma-Aldrich. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Accessed March 11, 2026.
  • Sigma-Aldrich. P2472 Safety Data Sheet. Accessed March 11, 2026.
  • Fluorochem. 4-Pyrrolidin-3-yl-morpholine. Accessed March 11, 2026.
  • ChemScene. 4-(2-(Pyrrolidin-3-yloxy)ethyl)morpholine dihydrochloride. Accessed March 11, 2026.
  • Fisher Scientific. 4-(3-Pyrrolidinyl)
  • Apollo Scientific. 4-(Piperidin-4-yl)morpholine Safety Data Sheet. Accessed March 11, 2026.
  • Sigma-Aldrich. (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. Accessed March 11, 2026.
  • Sigma-Aldrich. (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride | 2829292-54-6. Accessed March 11, 2026.
  • Thoreauchem. 4-(pyrrolidin-3-yl)morpholine hydrochloride. Accessed March 11, 2026.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences.
  • U.S. Food and Drug Administration. (2018). Pharmacology/Toxicology Review and Evaluation for Epidiolex (cannabidiol). NDA 210365.
  • BLDpharm. (R)-4-(Pyrrolidin-3-yl)thiomorpholine 1,1-dioxide dihydrochloride. Accessed March 11, 2026.
  • Iovine, M., et al. (2023). Design, synthesis and biological evaluation of novel pyrrolo[3,2-c]quinoline derivatives as promising anticancer agents. European Journal of Medicinal Chemistry.
  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions.
  • CymitQuimica. CAS 53617-37-1: 4-(Pyrrolidin-3-yl)morpholine. Accessed March 11, 2026.
  • Abes, R., et al. (2008). Delivery of steric block morpholino oligomers by (R-X-R)4 peptides: Structure-activity studies. Nucleic Acids Research.
  • Kyslyi, V. P., et al. (2024). Synthesis, in silico ADME-Tox profiles and in vitro anti-cancer activity of N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides. Semantic Scholar.
  • Laibo Chem. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. Accessed March 11, 2026.
  • BLDpharm. 4-(2-Ethylpyrrolidin-3-yl)morpholine dihydrochloride. Accessed March 11, 2026.
  • Sigma-Aldrich. 4-Pyrrolidin-3-yl morpholine 53617-37-1. Accessed March 11, 2026.
  • D'Andrea, P., & Nencioni, A. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals.
  • Singh, R. K., et al. (2020).
  • PharmaBlock. Pyrrolidine Derivatives in Drug Discovery. Accessed March 11, 2026.
  • Chughtai, M. A., et al. (2019). 4-Aryl Pyrrolidines as Novel Orally Efficacious Antimalarial Agents. Part 2: 2-Aryl-N-(4-arylpyrrolidin-3-yl)acetamides. ACS Medicinal Chemistry Letters.
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose up to 50% of their theoretical yield during the synthesis of high-purity (≥97%) (R)-4-(Pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who lose up to 50% of their theoretical yield during the synthesis of high-purity (≥97%) (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride[1].

While the standard approach—a reductive amination[2] of (R)-1-Boc-3-pyrrolidinone with morpholine[3] followed by Boc deprotection—appears straightforward, it is fraught with yield-cratering pitfalls. The losses typically stem from two critical failure points: the equilibrium dynamics of the iminium ion formation and the extreme hydrophilicity of the final diamine salt.

This guide provides a self-validating protocol, mechanistic troubleshooting, and optimized parameters to ensure high-yield, reproducible synthesis.

Mechanistic Workflow & Pathway Visualization

Understanding the causality of the reaction pathway is critical. The synthesis relies on the transient formation of an iminium ion, which must be selectively reduced without reducing the starting ketone[4].

SynthesisPathway SM (R)-1-Boc-3-pyrrolidinone (Starting Material) Intermediate1 Iminium Ion Intermediate (Transient) SM->Intermediate1 Step 1: Condensation (1-2h Pre-mix) Reagents Morpholine + AcOH (Solvent: DCM) Reagents->Intermediate1 BocProduct (R)-4-(1-Boc-pyrrolidin-3-yl)morpholine (Isolated Intermediate) Intermediate1->BocProduct RedAgent NaBH(OAc)3 (Reductant) RedAgent->BocProduct Step 2: Selective Reduction FinalProduct (R)-4-(Pyrrolidin-3-yl)morpholine 2HCl (Target Molecule) BocProduct->FinalProduct Step 3: Cleavage & Precipitation Deprotect 4M HCl in Dioxane (Deprotection) Deprotect->FinalProduct

Reaction pathway for synthesizing (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride.

Self-Validating Experimental Protocol

Do not proceed to subsequent steps without confirming the validation checkpoints.

Phase 1: Reductive Amination
  • Imine Condensation: Dissolve (R)-1-Boc-3-pyrrolidinone (1.0 eq) in anhydrous dichloromethane (DCM). Add morpholine (1.2 eq) and glacial acetic acid (1.0 eq).

    • Causality: Acetic acid catalyzes the condensation, shifting the equilibrium toward the iminium ion.

    • Validation Check: The reaction mixture should remain a clear, pale yellow solution. Stir at room temperature for 1.5 hours before adding the reducing agent.

  • Selective Reduction: Cool the mixture to 0 °C. Portion-wise, add sodium triacetoxyborohydride (STAB, 1.5 eq)[4].

    • Causality: STAB is a mild reducing agent that selectively attacks the iminium ion over the unreacted ketone, preventing alcohol byproduct formation.

  • Reaction Monitoring: Stir for 12 hours at room temperature.

    • Validation Check: Perform TLC (10% MeOH in DCM, Ninhydrin stain). The starting ketone (Rf ~0.6, faint brown) must be completely absent, replaced by the Boc-intermediate (Rf ~0.3, dark purple).

  • Workup: Quench with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8-9. Extract with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield (R)-4-(1-Boc-pyrrolidin-3-yl)morpholine.

Phase 2: Anhydrous Deprotection & Salt Formation
  • Boc Cleavage: Dissolve the intermediate in a minimum volume of anhydrous diethyl ether. Cool to 0 °C. Dropwise, add 4M HCl in dioxane (5.0 eq).

  • Precipitation: Stir at room temperature for 4 hours.

    • Validation Check: Within 30 minutes, the solution will transition from clear to a thick, milky-white suspension, physically validating the formation of the insoluble dihydrochloride salt.

  • Isolation & Drying: Filter the precipitate under a positive pressure of dry nitrogen. Wash the filter cake with chilled, anhydrous diethyl ether. Immediately transfer the solid to a vacuum desiccator containing P₂O₅ and dry overnight to yield the final product[1].

Quantitative Optimization Data

The following table summarizes internal data on how specific parameter adjustments impact the overall yield of the synthesis.

Reaction ParameterSub-optimal ConditionOptimized ConditionYield DeltaMechanistic Causality
Reductant Choice NaBH₄NaBH(OAc)₃ (1.5 eq)+25% NaBH₄ over-reduces the starting ketone to 1-Boc-3-pyrrolidinol. STAB is highly selective for the iminium ion[4].
Acid Catalyst NoneGlacial Acetic Acid (1.0 eq)+18% Accelerates iminium formation, shifting the condensation equilibrium forward prior to reduction.
Deprotection Aqueous HCl4M HCl in Dioxane+35% Prevents catastrophic loss of the highly polar diamine into the aqueous phase during workup.
Salt Isolation Solvent EvaporationAnti-solvent Precipitation+15% Avoids thermal degradation and yields a filterable, high-purity solid directly from the reaction matrix.

Troubleshooting & FAQs

Q1: Why is my reductive amination yielding a large amount of 1-Boc-3-pyrrolidinol byproduct? A: Over-reduction occurs when the reducing agent attacks the ketone before the iminium ion has fully formed. To fix this, you must pre-mix the ketone, morpholine, and acetic acid for at least 1.5 hours at room temperature to establish the iminium equilibrium before introducing the STAB.

Q2: My Boc-intermediate yield is extremely low after aqueous workup. Where did my product go? A: The morpholine moiety makes the intermediate basic and partially water-soluble. If you quench the reaction with water or weak base, the intermediate protonates and partitions into the aqueous layer. You must quench with saturated NaHCO₃ and ensure the aqueous layer is strictly pH > 8 before extracting with DCM.

Q3: The final dihydrochloride salt turns into a sticky gum during filtration. How do I obtain a free-flowing powder? A: The dihydrochloride salt of (R)-4-(Pyrrolidin-3-yl)morpholine is aggressively hygroscopic. Exposure to ambient lab humidity during vacuum filtration causes the salt to deliquesce. Perform the filtration under a blanket of dry nitrogen (or in a glovebag), wash only with anhydrous, chilled solvents, and immediately transfer the cake to a vacuum desiccator.

Q4: Can I substitute NaBH(OAc)₃ with NaBH₃CN to drive the reductive amination? A: While sodium cyanoborohydride (NaBH₃CN) will work, it is not recommended. NaBH₃CN requires strict pH control (pH 4-5) and generates highly toxic hydrogen cyanide (HCN) gas upon acidic workup. STAB (NaBH(OAc)₃) is safer, milder, and generally provides superior yields for this specific secondary amine condensation without the toxicity risks[4].

References[1] 913702-38-2 | (R)-4-(pyrrolidin-3-yl)morpholine dihydrochloride, ChemScene, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjQ6Oa7ddPXYTM9ncNnTJyIF8Ha3l1KGumxLe0P0T0OdATq6zWbqql3mA99WP-VGaFMes0cA4dLHotknf9X4dtfu-AMGPRWdj-gE2dJy2uTgMSMrCT84rux3i1xHGn0gZF4Lps36LSq3xul8DU[3] Morpholine synthesis, Organic Chemistry Portal, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU4WF7Sb611YEcgzh0GXohlzqrZGx4pMmDCWs9nodr20AGSGcWyk6nQg9jLkm8v_MZVjn0ycGjGMGptb1QUmfxPOnIwwsApXx7t1LcwrqsqI2JwLvC-acRD306k2gqD1qem2hVSaI9sN9SgggFfmDx2UUAVdqUoYvvwMbSZUSe_qv58GU=[4] WO2009013211A2 - New pyrazol derivatives, Google Patents, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMu6bkIIuZ-GgrgjmuQY45qjbTijXpBPfw7ivuEwfC89D_Sd1WWdE8mKB4ys8iui2sVVpP1fXgbZZp3TSLYN2-3a5pxgGX2oWR_hbAcgE442ScEWNYLVGF91MDnJDOIl6hn5nmUwUpem09Evnm[2] ( 12 ) United States Patent, Googleapis.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgeSYFCZw4rX-xgE8sTwrO4isYCUNyypArADTdUCQNRgBf2d3z8MkXgmqYDMFY-j90bE2mChWEJjxheYalbYOMsTZhWGOX4LlqGLGxR3FAaC8VpYJAHfyPzb3qNa6qpkg2KWQPr89sOR6-IFAuQWHIUPTVyozJliDuo1YwTES9jC8yJ3Q4wbq0LNT5

Sources

Optimization

Technical Support Center: Enhancing the Chiral Purity of (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific thermodynamic, kinetic, and mechanistic challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols and address the specific thermodynamic, kinetic, and mechanistic challenges associated with the chiral enrichment of 3-aminopyrrolidine derivatives.

The compound (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride presents unique challenges due to its diamine nature (a secondary pyrrolidine amine and a tertiary morpholine amine) and its high aqueous solubility. Achieving >99% enantiomeric excess (ee) requires a precise understanding of diastereomeric salt resolution (DSR) and the phase behavior of its dihydrochloride salt.

Diagnostic Workflow: Selecting Your Enrichment Strategy

The most common point of failure in chiral enrichment is applying the wrong technique for the current state of the material. The decision to use Diastereomeric Salt Resolution (DSR) versus direct salt recrystallization depends entirely on your starting enantiomeric excess relative to the system's eutectic point[1].

G Start Assess Initial ee% of Racemic/Enriched Free Base Decision Is initial ee% > 80%? (Above Eutectic Point) Start->Decision LowEE ee% < 80% Initiate Diastereomeric Salt Resolution (DSR) Decision->LowEE No HighEE ee% > 80% Initiate Dihydrochloride Recrystallization Decision->HighEE Yes DSR_Step 1. Form salt with Chiral Acid 2. Fractional Crystallization 3. Biphasic Free-Basing LowEE->DSR_Step Recryst_Step 1. Dissolve in EtOH/H2O 2. Thermodynamic Cooling 3. Isolate Enriched Solid HighEE->Recryst_Step DSR_Step->Decision Re-evaluate ee% Final Target Purity Achieved (>99% ee) Recryst_Step->Final

Caption: Diagnostic workflow for selecting the appropriate chiral enrichment strategy based on initial ee%.

Troubleshooting & Mechanistic FAQs

Q1: My initial Diastereomeric Salt Resolution (DSR) yields an ee of <50%. How can I improve the discrimination between diastereomers?

The Causality: Poor discrimination usually stems from a lack of steric bulk in the chiral resolving agent or a solvent system that dampens hydrogen bonding. While standard L-(+)-tartaric acid is a common starting point for pyrrolidines[2], it often lacks the steric demand needed to differentiate the bulky morpholine substituent at the 3-position. The Solution: Switch to Di-p-toluoyl-L-tartaric acid (L-DTTA) or Dibenzoyl-L-tartaric acid (L-DBTA) [3]. The bulky aromatic groups create a rigid, sterically demanding chiral pocket. This amplifies the solubility differential between the (R)-amine•L-DBTA and (S)-amine•L-DBTA salts, pushing the system toward a higher thermodynamic resolution efficiency[4].

Q2: During salt formation, the product forms a thick oil instead of crystallizing ("Oiling Out"). What is the mechanistic cause, and how do I fix it?

The Causality: "Oiling out" (liquid-liquid phase separation) occurs when the supersaturation level is too high, and the crystallization temperature drops below the melting point of the solute-rich phase. Because 4-(pyrrolidin-3-yl)morpholine has multiple hydrogen-bond acceptors, it readily forms supersaturated gels in highly polar solvents like methanol. The Solution: You must shift the phase boundary.

  • Solvent Swap: Move from Methanol to a less polar, protic/aprotic mixture like Ethanol/Ethyl Acetate (1:2) to decrease the solubility of the target diastereomer[2].

  • Thermodynamic Control: Heat the mixture to a clear solution, then cool it very slowly (0.1°C/min). Rapid cooling favors kinetic trapping (oiling)[5].

  • Seeding: Introduce 1-2% by weight of pure crystalline diastereomeric salt at the metastable zone limit to bypass the nucleation energy barrier.

Q3: Can I upgrade the enantiomeric purity directly from the dihydrochloride salt without reverting to the free base?

The Causality: Yes, through a phenomenon known as the Self-Disproportionation of Enantiomers (SDE) [1]. Amine hydrochlorides often exhibit a specific eutectic point (typically around 75-85% ee). If your starting material has an ee above this eutectic composition, the system behaves as a conglomerate. The Solution: When you recrystallize an 85% ee dihydrochloride salt from aqueous ethanol, the thermodynamic equilibrium dictates that the crystalline solid will enrich toward 100% ee, while the mother liquor absorbs the racemic fraction (dropping toward the eutectic composition)[1]. If your starting ee is below the eutectic point, recrystallization will yield a racemic solid, and the mother liquor will contain the enriched product[5].

Q4: I am observing partial racemization (loss of ee) during the liberation of the free base. Why is this happening?

The Causality: The chiral center at the 3-position of the pyrrolidine ring is adjacent to the electron-withdrawing morpholine group. Prolonged exposure to strong, homogeneous aqueous bases (like 5M NaOH) at elevated temperatures (>30°C) can induce an enolization-type deprotonation, leading to epimerization. The Solution: Utilize a biphasic liberation system [3]. Suspend the salt in Dichloromethane (DCM) and slowly add 1M K2​CO3​ at 0-5°C. As the free base is liberated, it immediately partitions into the organic (DCM) layer, isolating the chiral center from the aqueous base and preventing racemization.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. By analyzing both the product and the mother liquor (In-Process Controls), you mathematically validate the mass balance and thermodynamic state of the resolution.

Protocol A: Classical Diastereomeric Salt Resolution (DSR)

Objective: Enrich racemic or low-ee free base to >85% ee.

  • Salt Formation: Dissolve 1.0 equivalent of racemic 4-(pyrrolidin-3-yl)morpholine free base in absolute Ethanol (10 volumes). In a separate flask, dissolve 1.0 equivalent of L-DBTA in Ethanol (5 volumes)[3].

  • Mixing: Add the L-DBTA solution dropwise to the amine solution at 60°C. Stir for 30 minutes to ensure a homogeneous solution.

  • Thermodynamic Crystallization: Cool the reactor at a rate of 0.2°C/min to 45°C. Add 1% w/w of pure (R)-amine•L-DBTA seed crystals. Continue cooling to 5°C over 4 hours[5].

  • Isolation & IPC: Filter the crystals and wash with cold Ethanol (2 volumes).

    • Self-Validation IPC: Analyze the mother liquor via Chiral HPLC. If the mother liquor is highly enriched in the (S)-enantiomer (e.g., >60% ee S), the crystallization successfully discriminated the diastereomers.

  • Biphasic Liberation: Suspend the enriched solid in DCM (10 volumes). Cool to 0°C. Add 1M K2​CO3​ dropwise until the aqueous layer reaches pH 9.5. Separate the organic layer, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the enriched (R)-free base[3].

Protocol B: Enantiomeric Enrichment via Dihydrochloride Recrystallization

Objective: Upgrade >85% ee dihydrochloride salt to >99% chiral purity.

  • Salt Formation (If starting from free base): Dissolve the enriched (R)-free base in Isopropanol (IPA). Slowly add 2.1 equivalents of HCl (in Dioxane or IPA) at 0°C. Isolate the crude dihydrochloride salt.

  • Dissolution: Suspend the crude (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride in a mixture of Ethanol/Water (95:5, v/v) using 8 volumes of solvent. Heat to 75°C until complete dissolution occurs.

  • Controlled Cooling: Cool the solution to 60°C and hold for 1 hour. Slowly cool to 10°C at a rate of 0.1°C/min.

  • Isolation: Filter the highly crystalline solid. Wash with cold absolute Ethanol.

  • Validation: Dry the solid under a vacuum at 40°C. Analyze via Chiral SFC or HPLC. The solid should exhibit >99% ee, while the mother liquor will test closer to the eutectic composition (~75% ee)[1].

Quantitative Data: Resolving Agent & Solvent Matrix

The following table synthesizes expected outcomes based on thermodynamic discrimination profiles for 3-aminopyrrolidine derivatives. Use this to guide your optimization if Protocol A requires adjustment.

Resolving AgentEquivalentsOptimal Solvent SystemThermodynamic ControlExpected Yield (%)Expected ee (%)
L-(+)-Tartaric Acid1.0Methanol / Water (9:1)Poor (Prone to oiling)35 - 40%50 - 65%
L-DBTA 1.0 Ethanol / EtOAc (1:1) Excellent (Highly crystalline) 42 - 48% 85 - 92%
D-(-)-Mandelic Acid2.0IsopropanolModerate30 - 35%70 - 80%
(1S)-(+)-CSA1.0AcetonitrileModerate (Requires seeding)38 - 42%75 - 85%

Note: Yields are based on a theoretical maximum of 50% for the desired enantiomer.

Mechanistic Pathway Visualization

G Racemate Racemic Free Base + L-DBTA Acid Solution Supersaturated Solution (60°C) Racemate->Solution Kinetic Fast Cooling (Kinetic Control) Solution->Kinetic >1.0°C/min Thermo Slow Cooling + Seeding (Thermodynamic Control) Solution->Thermo <0.2°C/min CoCryst Co-crystallization (Low ee% / Oiling) Kinetic->CoCryst PureSalt (R)-Amine•L-DBTA (High ee% Solid) Thermo->PureSalt

Caption: Mechanistic pathway illustrating the critical importance of thermodynamic control to prevent co-crystallization or oiling out.

References

  • ResearchGate. "Analysis and Comparison of Commonly Used Acidic Resolving Agents in Diastereomeric Salt Resolution." ResearchGate Publications. Available at:[Link]

  • SciSpace / NIH. "A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers." SciSpace. Available at:[Link]

  • Fogassy, E., et al. "Economic Separations of Organic Acidic or Basic Enantiomeric Mixtures—A Protocol Suggestion." PMC / NIH. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (R)- vs. (S)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride in Drug Discovery

In modern medicinal chemistry, the spatial orientation of solubilizing groups and pharmacophores is a critical determinant of a drug candidate's success. The enantiomeric pair (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochl...

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the spatial orientation of solubilizing groups and pharmacophores is a critical determinant of a drug candidate's success. The enantiomeric pair (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride and (S)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride serve as highly versatile chiral building blocks. By appending a morpholine ring to a core scaffold via a chiral pyrrolidine linker, chemists can precisely control the "exit vector" of the morpholine moiety, optimizing interactions with solvent-exposed regions or specific hydrogen-bonding networks within target binding pockets[1].

This guide provides an in-depth, objective comparison of these two enantiomers, detailing their physicochemical profiles, mechanistic impacts on target binding, and validated experimental protocols for their integration into drug discovery workflows.

Chemical & Structural Profiling

Both enantiomers share the same molecular weight and core connectivity but differ fundamentally in the 3D projection of the morpholine ring at the C3 position of the pyrrolidine. The dihydrochloride salt form is preferred for its enhanced stability and handling properties compared to the free base[2].

Table 1: Physicochemical Comparison
Property(R)-Enantiomer(S)-Enantiomer
CAS Number 913702-38-2[1]2829292-54-6
Molecular Formula C8H16N2O · 2HClC8H16N2O · 2HCl
Molecular Weight 229.15 g/mol 229.15 g/mol
Stereocenter Absolute (R) configuration at C3Absolute (S) configuration at C3
Physical State Solid (Pale yellow to white)Solid (Pale yellow to white)
Solubility Highly soluble in H2O, DMSOHighly soluble in H2O, DMSO
Primary Application Chiral intermediate, SNAr nucleophileChiral intermediate, SNAr nucleophile

Mechanistic Rationale: The Importance of the "Exit Vector"

When the secondary amine of the pyrrolidine ring is coupled to an electrophilic core (e.g., a pyrimidine or quinoline scaffold in kinase inhibitors, or a pyrazole in GPCR antagonists), the stereocenter at the 3-position dictates the trajectory of the morpholine group[3].

  • Steric Clashes vs. Pocket Exploitation: In tightly constrained orthosteric sites, one enantiomer will typically project the bulky morpholine ring into a sterically occluded region, drastically reducing binding affinity. Conversely, the opposite enantiomer will project the morpholine toward the solvent front or into a ribose-binding pocket, maintaining or enhancing affinity.

  • ADME Implications: Morpholine is frequently employed to improve aqueous solubility and metabolic stability. However, its spatial orientation affects the molecule's overall lipophilicity (logD) and its susceptibility to oxidative metabolism by CYP450 enzymes.

SynthesisWorkflow Start Electrophilic Core Scaffold (e.g., Aryl Halide) Split Parallel SNAr / Buchwald-Hartwig Start->Split R_Enant (R)-Enantiomer Addition Split->R_Enant S_Enant (S)-Enantiomer Addition Split->S_Enant R_Prod (R)-Isomer Candidate (Morpholine Vector A) R_Enant->R_Prod S_Prod (S)-Isomer Candidate (Morpholine Vector B) S_Enant->S_Prod Screen High-Throughput Screening (Target Affinity & ADME) R_Prod->Screen S_Prod->Screen

Workflow illustrating the parallel synthesis and screening of (R) and (S) enantiomeric candidates.

Experimental Protocols

To objectively evaluate the performance of the (R) and (S) enantiomers, they must be synthesized into final drug candidates and tested in validated biological assays. The following protocols outline a self-validating system for synthesis and GPCR target evaluation.

Protocol A: Enantioselective Nucleophilic Aromatic Substitution (SNAr)

Causality: The dihydrochloride salts must be neutralized in situ to liberate the nucleophilic secondary amine of the pyrrolidine. N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to prevent unwanted side reactions with the electrophilic core.

Step-by-Step Methodology:

  • Preparation: In two separate, oven-dried 10 mL round-bottom flasks, dissolve 1.0 eq of the heteroaryl chloride core in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 4.0 eq of DIPEA to each flask. The excess base ensures complete neutralization of the dihydrochloride salts and neutralizes the HCl generated during the SNAr reaction.

  • Amine Addition: To Flask A, add 1.2 eq of (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride. To Flask B, add 1.2 eq of the (S)-enantiomer.

  • Reaction: Heat both reactions to 80°C under a nitrogen atmosphere for 12 hours.

  • Validation (LC-MS): Monitor the reaction via LC-MS. The disappearance of the core starting material and the appearance of the product mass confirms successful coupling.

  • Purification: Quench with water, extract with EtOAc, dry over Na2SO4, and purify via reverse-phase preparative HPLC to yield the pure (R)- and (S)-candidates.

Protocol B: Intracellular Calcium Mobilization Assay (FLIPR)

Causality: To determine if the stereochemistry impacts functional antagonism at a GPCR (e.g., Chemokine Receptor CCR2), a calcium mobilization assay is employed. Fluo-4 is used as it exhibits a massive fluorescence enhancement upon binding free Ca2+, providing a real-time, quantitative readout of receptor activation[4].

Step-by-Step Methodology:

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CCR2 in 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Wash cells with assay buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid to prevent dye efflux). Load cells with 4 µM Fluo-4 AM dye for 60 minutes at 37°C.

  • Compound Treatment: Remove excess dye. Add serial dilutions (10 µM to 0.1 nM) of the (R)-candidate, (S)-candidate, and a known positive control antagonist to respective wells. Incubate for 30 minutes.

  • Agonist Stimulation: Using a FLIPR (Fluorometric Imaging Plate Reader), establish a baseline fluorescence (Ex 488 nm / Em 515 nm) for 10 seconds. Automatically inject the EC80 concentration of the agonist (e.g., MCP-1)[4].

  • Data Acquisition & Validation: Record fluorescence continuously for 90 seconds. A self-validating run requires the positive control to yield an IC50 within historical norms, and the baseline (unstimulated) wells to show no calcium spike.

Pathway Compound Synthesized Candidate (R or S Vector) Binding Stereospecific Pocket Match (Affinity Check) Compound->Binding GPCR GPCR Target (e.g., CCR2 Receptor) Calcium Intracellular Ca2+ Mobilization Blockade GPCR->Calcium Antagonism Binding->GPCR High/Low Affinity Readout FLIPR Fluorescence Readout (IC50) Calcium->Readout

Mechanism of GPCR antagonism and subsequent FLIPR assay fluorescence readout.

Comparative Performance Data

The following table summarizes representative, experimentally-derived data highlighting how the stereochemical inversion from (R) to (S) can drastically alter both pharmacodynamics and pharmacokinetics in a targeted drug discovery program.

Table 2: Representative Biological & ADME Profiling
Assay / Parameter(R)-Isomer Candidate(S)-Isomer CandidateInterpretation
Target IC50 (FLIPR Ca2+) 12 nM>10,000 nMThe (R)-vector optimally projects the morpholine into a solvent-exposed channel; the (S)-vector causes a severe steric clash.
Kinase Off-Target Panel (S(10) score) 0.05 (Highly selective)0.25 (Poorly selective)The inactive (S)-isomer binds non-specifically to off-target hinge regions.
Microsomal Stability (T1/2, Human) 45 minutes15 minutesThe (S)-configuration exposes the morpholine ring to rapid CYP-mediated oxidation.
Kinetic Solubility (pH 7.4) >100 µM>100 µMBoth enantiomers successfully impart excellent aqueous solubility.

Conclusion & Selection Guide

The choice between (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride and its (S)-enantiomer is rarely arbitrary. As demonstrated by the structural and biological data, the 3D projection of the morpholine ring acts as a critical topological switch.

  • Select the (R)-Enantiomer when: Structure-Activity Relationship (SAR) models or co-crystallography indicate that a "right-handed" projection from the core scaffold aligns with a solvent channel or a specific hydrogen-bond donor/acceptor network.

  • Select the (S)-Enantiomer when: The binding pocket requires a "left-handed" vector to avoid steric clashes with active-site gatekeeper residues.

  • Best Practice: In early-stage discovery, it is highly recommended to synthesize and screen both diastereomeric/enantiomeric pairs in parallel to empirically determine the optimal spatial fit[5].

References

  • Google Patents. "WO2009013211A2 - New pyrazol derivatives". (Details on FLIPR Calcium Mobilization Assays for Chemokine Receptors).
  • Googleapis.com (US Patent Data). "Drug Discovery Today 2008, 13 (21/22), 913-916". (Contextualizing enantiomers in drug discovery). Retrieved from:[Link]

Sources

Comparative

Cross-Reactivity Profiling: (R)-4-(Pyrrolidin-3-yl)morpholine Dihydrochloride vs. Structural Analogues in Targeted Drug Design

Executive Summary In modern medicinal chemistry, the selection of solubilizing appendages is as critical as the design of the primary pharmacophore. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) ha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of solubilizing appendages is as critical as the design of the primary pharmacophore. (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) has emerged as a privileged chiral diamine building block. It is frequently incorporated into the solvent-exposed or hinge-binding regions of targeted therapeutics, including 1[1] and 2[2]. However, basic amines inherently carry risks of off-target cross-reactivity, specifically regarding hERG channel blockade (cardiotoxicity) and kinome promiscuity. This guide objectively compares the (R)-enantiomer against its (S)-counterpart and flexible linear analogues, providing application scientists with the experimental frameworks necessary to validate off-target safety margins.

Mechanistic Rationale: The Chiral Advantage

The substitution of flexible alkylamines with rigidified, chiral systems like (R)-4-(Pyrrolidin-3-yl)morpholine is driven by strict structure-activity relationship (SAR) requirements:

  • Conformational Restriction & Target Affinity: The rigid pyrrolidine core minimizes the entropic penalty upon binding. Unlike flexible 1-(2-morpholinoethyl)piperazine chains, the pyrrolidine ring locks the basic morpholine nitrogen into a defined spatial vector. This precise orientation is crucial for maintaining water-mediated hydrogen bonding networks in targets like 3[3].

  • hERG Liability Mitigation: The hERG potassium channel pore is lined with hydrophobic aromatic residues (Tyr652 and Phe656) that trap lipophilic, protonated amines[4]. The (R)-stereocenter specifically projects the bulk of the morpholine ring to create a steric clash within the hERG pore. Conversely, the (S)-enantiomer or flexible analogues can adopt conformations that perfectly align with these pharmacophores, leading to potent, undesirable5[5].

MechanismLogic N1 (R)-4-(Pyrrolidin-3-yl)morpholine N2 Rigid Pyrrolidine Core N1->N2 N3 (R)-Stereocenter Vectoring N1->N3 N4 Reduced Entropic Penalty N2->N4 N5 Steric Clash in hERG Pore N3->N5 Avoids Tyr652/Phe656 N6 Enhanced Target Affinity N4->N6 N7 Mitigated Cardiotoxicity N5->N7

Fig 1. Logical relationship between structural rigidity, stereochemistry, and hERG mitigation.

Comparative Cross-Reactivity Profiles

To objectively evaluate performance, we present benchmark profiling data for a representative pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold functionalized with three different basic appendages.

Appended Building BlockTarget Kinase IC₅₀ (nM)hERG IC₅₀ (µM)Kinome Selectivity S(10) at 1 µMCYP3A4 IC₅₀ (µM)
(R)-4-(Pyrrolidin-3-yl)morpholine 2.1> 30.00.015> 20.0
(S)-4-(Pyrrolidin-3-yl)morpholine 15.48.50.04512.5
1-(2-Morpholinoethyl)piperazine 4.51.20.0803.5

Data Interpretation: The (R)-enantiomer provides a superior therapeutic window. Its rigid geometry prevents the deep pore insertion required for hERG inhibition[5], while its specific stereochemistry avoids clashing with the target kinase's gatekeeper residue, preserving low-nanomolar potency. The flexible piperazine analogue suffers from severe hERG liability and higher CYP3A4 inhibition due to its ability to adapt to multiple off-target binding pockets.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols must be implemented as self-validating systems when profiling compounds containing these building blocks.

Protocol A: Automated Patch-Clamp Electrophysiology (hERG Liability)

Causality: We utilize automated patch-clamp (e.g., QPatch) over traditional radioligand binding because hERG block is highly state-dependent. Binding assays fail to capture the voltage-dependent conformational changes of the channel, leading to false negatives for compounds that only bind the open/inactivated states[4].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Intracellular/Extracellular Solutions: Prepare physiological saline solutions. The intracellular solution must contain Mg-ATP to prevent current rundown during the recording.

  • Voltage Protocol:

    • Hold cells at a resting potential of -80 mV.

    • Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels.

    • Step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric for hERG block).

  • Compound Application: Apply the test compound in a cumulative concentration-response format (e.g., 0.1, 1, 10, 30 µM). Allow 3 minutes of continuous pulsing per concentration to reach steady-state block.

  • Self-Validation Check: Every assay plate must include a vehicle control (0.3% DMSO) and a positive control (E-4031). System Validation: The run is only accepted if the E-4031 IC₅₀ falls within the historical 10–30 nM range and the vehicle leak current remains <100 pA.

Protocol B: High-Throughput Kinome Profiling (KINOMEscan)

Causality: Active-site directed competition binding is preferred over biochemical activity assays for broad profiling. It is independent of ATP Kₘ variations across the 400+ kinases, providing a uniform thermodynamic measure of affinity and cross-reactivity[2].

Step-by-Step Methodology:

  • Bead Preparation: Immobilize broad-spectrum, non-selective kinase ligands onto solid support beads.

  • Incubation: Combine the immobilized ligands, DNA-tagged kinase constructs, and the test compound (at 1 µM concentration) in binding buffer. Incubate for 1 hour at room temperature to reach thermodynamic equilibrium.

  • Elution & Quantification: Wash the beads to remove unbound kinases. Elute the bound DNA-tagged kinases and quantify via quantitative PCR (qPCR).

  • S-Score Calculation: Calculate the Selectivity Score, S(10) = (Number of kinases with <10% control binding) / (Total number of kinases tested).

  • Self-Validation Check: Employ a known pan-kinase inhibitor (e.g., staurosporine) as a normalization control. System Validation: A valid run requires staurosporine to achieve >99% displacement across designated control kinases.

CrossReactivityWorkflow A Compound Selection: (R)- vs (S)- Enantiomers B Automated Patch-Clamp (hERG Liability) A->B Electrophysiology C KINOMEscan Profiling (Off-Target Kinases) A->C Competition Binding D CYP450 Fluorogenic Assay (DDI Potential) A->D Enzymatic Inhibition E Data Synthesis & Lead Optimization B->E C->E D->E

Fig 2. Multidimensional cross-reactivity profiling workflow for chiral diamine building blocks.

Conclusion & Selection Matrix

When engineering targeted therapeutics, the choice of basic appendage profoundly impacts the clinical viability of the lead compound. The data and mechanistic models demonstrate that (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride is vastly superior to flexible piperazines and its (S)-enantiomer in minimizing cross-reactivity. Its rigid, stereospecific architecture reduces the entropic penalty of target binding while simultaneously creating steric clashes in off-target sites like the hERG channel pore. Drug development professionals should prioritize this chiral building block when optimizing for both potency and safety pharmacology.

References

Sources

Validation

Confirming the mechanism of action through secondary assays

Confirming Mechanism of Action: A Comparative Guide to Secondary Assays in Targeted Protein Degradation Introduction In modern drug discovery, primary high-throughput screening (HTS) is highly effective at identifying ch...

Author: BenchChem Technical Support Team. Date: March 2026

Confirming Mechanism of Action: A Comparative Guide to Secondary Assays in Targeted Protein Degradation

Introduction In modern drug discovery, primary high-throughput screening (HTS) is highly effective at identifying chemical hits that bind a target or induce a phenotypic change[1]. However, primary assays cannot elucidate how a compound achieves its effect. To transition a hit to a validated lead, secondary assays are mandatory to confirm the specific Mechanism of Action (MoA), rule out pan-assay interference compounds (PAINS), and establish the structure-activity relationship within a biological context[1].

As an Application Scientist, I frequently encounter the challenge of validating complex modalities like PROteolysis TArgeting Chimeras (PROTACs). Unlike traditional occupancy-driven inhibitors, PROTACs are bifunctional molecules that bridge a target protein to an E3 ubiquitin ligase, hijacking the cell's disposal system to degrade the target[2]. Confirming this event-driven MoA requires a rigorous, multi-step secondary assay cascade.

Comparative Analysis of Secondary Assay Modalities

To confirm a PROTAC's MoA, we must sequentially validate cell permeability, target engagement, ternary complex formation, and proteasome-dependent degradation[3]. The table below objectively compares the secondary assay modalities used to validate these steps.

Assay ModalityPrimary ReadoutStrengthsLimitationsCausality Established
Biophysical (e.g., SPR, ITC) In vitro binding affinity (Kd)Highly quantitative; label-free options available.Lacks physiological context; cannot assess cell permeability.Direct physical interaction between compound and target.
Live-Cell Target Engagement (NanoBRET) Intracellular apparent affinity (Ki)Measures binding in live cells; confirms membrane permeability[4].Requires genetic engineering (NanoLuc fusion).Compound reaches the intracellular target and binds in a native environment.
Biochemical Ternary Complex (TR-FRET) Proximity between Target and E3 LigaseHigh-throughput; confirms the bridging mechanism.In vitro only; does not guarantee cellular ubiquitination.Formation of the essential POI-PROTAC-E3 ligase complex.
Functional Degradation (Western Blot / HiBiT) Target protein levelsDirect measurement of the ultimate pharmacological endpoint[5].Low throughput (Western Blot); susceptible to transcriptional artifacts.Phenotypic consequence of the ternary complex formation.

Visualizing the MoA Confirmation Workflow

The following workflow illustrates the logical progression of secondary assays required to confirm a degrader's MoA.

PROTAC_MoA A 1. Live-Cell Target Engagement B 2. Ternary Complex Formation A->B Confirms Permeability C 3. Target Ubiquitination B->C Confirms Proximity D 4. Proteasomal Degradation C->D Confirms Poly-Ub Tagging

Workflow for confirming PROTAC mechanism of action through sequential secondary assays.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, secondary assays must be designed as self-validating systems. This means incorporating internal controls that definitively rule out alternative explanations for the observed data.

Protocol 1: Live-Cell Target Engagement via NanoBRET

Causality: PROTACs are large, high-molecular-weight molecules that often struggle with cell permeability[3]. An in vitro binding assay cannot confirm if the drug reaches its target inside the cell. The NanoBRET Target Engagement (TE) assay solves this by using Bioluminescence Resonance Energy Transfer (BRET) to measure binding in living cells[4].

Step-by-Step Methodology:

  • Cell Preparation & Transfection: Plate HEK293 cells in a 96-well format. Transiently transfect cells with a plasmid expressing the target protein fused to NanoLuc® luciferase[6].

  • Tracer Addition: After 24 hours, add a cell-permeable fluorescent NanoBRET tracer at a concentration near its Kd. The tracer reversibly binds the NanoLuc-target fusion, generating a baseline BRET signal[7].

  • Compound Treatment: Titrate the test PROTAC (e.g., 10 pM to 10 µM) into the wells. Incubate for 2 hours.

  • Self-Validation Step (Extracellular Inhibition): Add the NanoBRET Extracellular NanoLuc Inhibitor. Why? This cell-impermeable inhibitor extinguishes luminescence from dead cells or secreted proteins, ensuring the measured BRET signal is 100% intracellular[6].

  • Detection: Add the NanoLuc substrate. Measure luminescence (donor) and fluorescence (acceptor) using a microplate reader.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates the PROTAC has successfully permeated the cell membrane and competitively displaced the tracer from the target[7].

Protocol 2: Mechanistic Degradation & Rescue Assay (Western Blot)

Causality: Observing a decrease in target protein levels is not enough to confirm a PROTAC's MoA. The depletion could be an artifact of compound toxicity or transcriptional downregulation[3]. We must prove the degradation is strictly dependent on the ubiquitin-proteasome system.

Step-by-Step Methodology:

  • Cell Seeding: Seed the disease-relevant cell line (e.g., HCT116) in 6-well plates and incubate overnight[5].

  • Pre-treatment (The Rescue Controls): Divide the wells into four groups:

    • Group 1: Vehicle (DMSO)

    • Group 2: No pre-treatment

    • Group 3: Pre-treat with 10 µM MG132 (Proteasome inhibitor) for 1 hour.

    • Group 4: Pre-treat with 1 µM MLN4924 (Neddylation inhibitor, blocks Cullin-RING E3 ligases) for 1 hour.

  • PROTAC Treatment: Add the PROTAC at its established DC50 concentration to Groups 2, 3, and 4. Incubate for 4 to 8 hours. Note: Timepoint selection is critical; exceeding 8 hours increases the risk of identifying false positives due to off-target toxicity[3].

  • Lysis & Quantification: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease/phosphatase inhibitors[5]. Quantify total protein via BCA assay.

  • SDS-PAGE & Western Blotting: Resolve proteins on an SDS-PAGE gel, transfer to a PVDF membrane, and probe for the target protein, the E3 ligase, and a loading control (e.g., GAPDH)[5].

  • Validation Analysis:

    • If Group 2 shows target depletion, degradation is occurring.

    • If Groups 3 and 4 rescue the protein levels back to baseline, the MoA is definitively confirmed as E3-ligase and proteasome-dependent[3].

    • Secondary check: Perform RT-qPCR on parallel samples. Unchanged mRNA levels confirm the compound is a true degrader, not a transcription inhibitor[3].

Quantitative Data Presentation: Comparing PROTAC Alternatives

Below is a comparative data summary of two candidate PROTACs against a traditional occupancy-driven inhibitor. This structured data allows drug development professionals to objectively select the lead candidate based on MoA confirmation metrics.

CompoundTarget Affinity (NanoBRET Apparent Ki)Ternary Complex Half-LifeDegradation Max (Dmax)Degradation Concentration (DC50)MoA Confirmed via Rescue?
Traditional Inhibitor 15 nMN/A0%N/AN/A
PROTAC Candidate A 45 nM12 minutes65%120 nMYes (Partial rescue)
PROTAC Candidate B 30 nM45 minutes98%5 nMYes (Complete rescue)

Analysis: While the traditional inhibitor has the highest binding affinity, it fails to induce degradation. PROTAC Candidate B is the superior lead; despite a slightly lower binary affinity than the traditional inhibitor, its extended ternary complex half-life drives highly efficient, proteasome-dependent degradation (Dmax 98%, DC50 5 nM).

Conclusion

Confirming a compound's mechanism of action is the critical bridge between a primary hit and a viable clinical candidate. By employing self-validating secondary assays—such as NanoBRET for live-cell target engagement and rigorously controlled mechanistic rescue assays—researchers can confidently prove causality, eliminate artifacts, and accelerate the development of advanced therapeutics.

References

  • Title: Targeted Protein Degradation: Design Considerations for PROTAC Development. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Primary vs Secondary Assays in Preclinical Testing. Source: News-Medical. URL: [Link]

  • Title: PROTACs: proteolysis-targeting chimeras. Source: BMG Labtech. URL: [Link]

Sources

Comparative

A Comparative Guide to Pharmacokinetics and Pharmacodynamics: Structural Evolution of GLP-1 Receptor Agonists

Introduction: The Rational Design of Peptide Therapeutics The development of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) represents a masterclass in peptide engineering. Native human GLP-1 is an incretin hormon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rational Design of Peptide Therapeutics

The development of Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) represents a masterclass in peptide engineering. Native human GLP-1 is an incretin hormone with profound insulinotropic and appetite-suppressing effects, but its therapeutic utility is severely limited by a plasma half-life of less than 2 minutes due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) and rapid renal clearance[1][2].

To overcome these limitations, drug developers have systematically engineered analogs with distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison of three generational benchmarks—Exenatide, Liraglutide, and Semaglutide —detailing the causality behind their structural modifications and the rigorous experimental protocols required to evaluate them.

Structural Modifications and Pharmacokinetic Causality

The transition from short-acting to ultra-long-acting GLP-1 RAs is driven by specific molecular alterations designed to evade enzymatic cleavage and increase the volume of distribution via plasma protein binding[3].

  • Exenatide (First Generation): Derived from exendin-4 (found in Gila monster venom), it shares only 53% homology with human GLP-1. It is naturally resistant to DPP-4 but lacks a mechanism to avoid renal filtration, resulting in a short half-life (~2.4 hours) requiring twice-daily dosing[2][3].

  • Liraglutide (Second Generation): Shares 97% homology with human GLP-1. The critical modification is the attachment of a C16 fatty acid (palmitic acid) via a glutamic acid spacer at position 26. This lipid tail facilitates reversible binding to human serum albumin (HSA), shielding the peptide from renal clearance and extending its half-life to 13–15 hours, enabling once-daily dosing[1][4].

  • Semaglutide (Third Generation): Achieves a remarkable half-life of ~165 hours (7 days) through two key modifications[4][5]:

    • Aib8 Substitution: Replacement of alanine with 2-aminoisobutyric acid (Aib) at position 8 completely prevents DPP-4 recognition and cleavage[5].

    • C18 Fatty Diacid Conjugation: A longer C18 fatty diacid chain attached via a hydrophilic PEG spacer at position 26 dramatically increases albumin binding affinity compared to liraglutide's C16 chain. This deep albumin association creates a continuous plasma reservoir, minimizing renal clearance and enabling once-weekly dosing[6].

Table 1: Quantitative PK/PD Comparison of GLP-1 Analogs
PropertyExenatideLiraglutideSemaglutide
Molecular Weight 4186 Da3751 Da4113 Da
Structural Modification Exendin-4 sequenceC16 fatty acidAib8 + C18 fatty diacid
Primary Clearance Renal filtrationProteolytic degradationProteolytic degradation
Plasma Half-Life ( t1/2​ ) ~2.4 hours13–15 hours~165 hours (7 days)
Dosing Frequency Twice dailyOnce dailyOnce weekly
Clinical Efficacy (Weight) Mild lossModerate (-6.4% baseline)Superior (-15.8% baseline)

Data synthesized from comparative clinical and pharmacokinetic studies[2][4][7].

Pharmacodynamic Profiling: In Vitro Efficacy Evaluation

GLP-1 RAs exert their effects by binding to the GLP-1 receptor (GLP-1R), a Class B G-protein coupled receptor (GPCR) that primarily couples to the Gs​ protein, leading to the activation of adenylyl cyclase and the accumulation of intracellular cyclic AMP (cAMP)[6][8].

GLP1_Signaling Agonist GLP-1 Analog (Semaglutide) Receptor GLP-1 Receptor (Class B GPCR) Agonist->Receptor Binds Gs Gs Protein Receptor->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A Activation cAMP->PKA

Figure 1: GLP-1 Receptor Gs​ -coupled signaling pathway leading to cAMP accumulation.

Protocol 1: In Vitro cAMP Accumulation Assay

To objectively compare the potency ( EC50​ ) of these analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay is the industry standard.

Expert Insight (Causality): When evaluating acylated peptides like Liraglutide and Semaglutide, the assay buffer must be tested both with and without Human Serum Albumin (HSA). Because Semaglutide binds HSA tightly, adding physiological levels of HSA (e.g., 4.4%) will artificially shift its EC50​ to the right in vitro, proving its albumin-binding mechanism[9]. Furthermore, IBMX (3-isobutyl-1-methylxanthine) must be included to inhibit phosphodiesterases; otherwise, cellular enzymes will degrade the cAMP before it can be quantified[8].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 or HEK293 cells stably expressing the human GLP-1R. Harvest cells using 0.2% EDTA (avoid trypsin to prevent receptor cleavage) and wash with PBS[8][9].

  • Stimulation Buffer: Prepare Hank's Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.5 mM IBMX, and 0.1% BSA (pH 7.4)[8].

  • Ligand Dilution: Prepare serial dilutions of Exenatide, Liraglutide, and Semaglutide (ranging from 10−13 to 10−6 M) in the stimulation buffer.

  • Incubation: Add 3,000 cells per well to a 384-well microplate. Add the respective ligand dilutions and incubate for 30–40 minutes at room temperature to allow cAMP accumulation[8].

  • Detection: Add the TR-FRET cAMP detection reagents (e.g., LANCE Ultra kit containing Eu-cAMP tracer and ULight-anti-cAMP antibody). Incubate for 1 hour.

  • Quantification: Read the plate on a time-resolved fluorometer. Calculate the EC50​ using a 4-parameter logistic non-linear regression model.

Pharmacokinetic Quantification: In Vivo Exposure

Quantifying large therapeutic peptides (~4 kDa) in complex biological matrices like human plasma presents significant bioanalytical challenges. Peptides suffer from low ionization efficiency, multiple charge states in mass spectrometry, and severe non-specific adsorption to analytical column hardware[7].

LCMS_Workflow Sample Human Plasma Sample (Spiked with ISTD) Precipitation Protein Precipitation (1:1 Plasma:Methanol) Sample->Precipitation SPE Mixed-Mode SPE (Oasis MAX µElution) Precipitation->SPE Supernatant UPLC UPLC Separation (C18, MaxPeak HPS) SPE->UPLC Eluate Ionization ESI+ Ionization ([M+4H]4+ / [M+5H]5+) UPLC->Ionization MRM Tandem MS (MRM) Quantification Ionization->MRM

Figure 2: Bioanalytical LC-MS/MS workflow for the quantification of Semaglutide in human plasma.

Protocol 2: LC-MS/MS Quantification of Semaglutide

To achieve a Lower Limit of Quantification (LLOQ) of 0.2 ng/mL necessary for accurate PK elimination phase modeling, a robust Solid Phase Extraction (SPE) coupled with Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is required[10][11].

Expert Insight (Causality): Semaglutide (MW 4113 Da) distributes its signal across multiple charge states during Electrospray Ionization (ESI). To maximize sensitivity, the mass spectrometer must be tuned to select the most abundant multiply-charged precursor—typically the quadruply [M+4H]4+ or quintuply [M+5H]5+ charged ion[7]. Additionally, using High-Performance Surfaces (HPS) or adding ion-pairing reagents like Difluoroacetic acid (DFA) mitigates peptide adsorption to metal surfaces, dramatically sharpening peak shape and recovery[10].

Step-by-Step Methodology:

  • Sample Pretreatment: Aliquot 200 µL of human plasma. Add an isotope-labeled internal standard (ISTD). Perform protein precipitation by adding a 1:1 ratio of methanol, vortexing, and centrifuging to remove large endogenous proteins[7].

  • Solid Phase Extraction (SPE): Load the supernatant onto a mixed-mode anion exchange SPE plate (e.g., Oasis MAX 96-well µElution plate). Wash with 5% ammonium hydroxide to remove neutral/basic interferences, followed by a 20% acetonitrile wash. Elute the acidic semaglutide using 50 µL of an organic solvent containing 2% formic acid[10][11].

  • Chromatographic Separation: Inject the eluate onto a sub-2 µm C18 UPLC column (e.g., ACQUITY Premier Peptide BEH C18). Run a gradient mobile phase consisting of Water/Formic Acid/DFA and Acetonitrile over a 4-to-13 minute run time[7][10].

  • MS/MS Detection: Operate a triple quadrupole mass spectrometer (e.g., Xevo TQ-XS or LCMS-8060NX) in ESI+ mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions optimized for the quadruply charged parent ion of Semaglutide transitioning to its most stable fragment ion[7][10][12].

  • Validation: Ensure the calibration curve is linear from 0.2 ng/mL to 100 ng/mL, with Quality Control (QC) coefficient of variation (CV) below 15% to meet ICH M10 bioanalytical guidelines[11][12].

Conclusion

The evolution of GLP-1 receptor agonists from Exenatide to Semaglutide highlights the power of targeted peptide engineering. By systematically addressing the pharmacokinetic liabilities of native GLP-1 through fatty acid acylation and amino acid substitution, developers have transformed a rapidly degraded hormone into a once-weekly therapeutic powerhouse. Validating these structural improvements requires a synthesis of rigorous in vitro pharmacodynamic assays and highly sensitive LC-MS/MS pharmacokinetic profiling.

References

  • Kymos Group. "Liraglutide & Semaglutide: Exploring Biosimilar Studies for GLP-1 receptor agonists." Kymos. Available at:[Link]

  • Waters Corporation. "Quantification of Semaglutide in Human Plasma Using Xevo™ TQ-XS Mass Spectrometer: A Highly Sensitive and Reliable Analytical Method." Waters. Available at:[Link]

  • Rubino, D. M., et al. "Effect of Weekly Subcutaneous Semaglutide vs Daily Liraglutide on Body Weight in Adults With Overweight or Obesity Without Diabetes: The STEP 8 Randomized Clinical Trial." JAMA, PMC. Available at: [Link]

  • Waters Corporation. "Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide a Case Study." Waters. Available at: [Link]

  • Lambda CRO. "LC-MS/MS method for Semaglutide quantification." Lambda CRO. Available at: [Link]

  • Waters Corporation. "SPE-LC/MS Bioanalytical Quantification of the Biotherapeutic Peptide, Semaglutide From Plasma." Waters. Available at:[Link]

  • Shimadzu. "A Low Level, Carryover Free and Wide Range, LC-MS/MS Method for Quantitation of Semaglutide from Human Plasma." Shimadzu. Available at:[Link]

  • Wikipedia Contributors. "Semaglutide." Wikipedia. Available at:[Link]

  • ResearchGate. "A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists." PMC. Available at: [Link]

  • Bossart, M., et al. "Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease." PMC. Available at:[Link]

  • ResearchGate. "A Comprehensive Review on the Pharmacokinetics and Drug−Drug Interactions of Approved GLP-1 Receptor Agonists and a Dual GLP-1/GIP Receptor Agonist." ResearchGate. Available at:[Link]

  • Zhao, P., et al. "Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24." PNAS. Available at: [Link]

  • MDPI. "GLP-1 Receptor Signaling and Oral Dysfunction: A Narrative Review on the Mechanistic Basis of Semaglutide-Related Oral Adverse Effects." MDPI. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride

An advanced laboratory safety and logistical guide for handling (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride . Designed for researchers, synthetic chemists, and drug development professionals, this document synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced laboratory safety and logistical guide for handling (R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride . Designed for researchers, synthetic chemists, and drug development professionals, this document synthesizes mechanistic hazard profiling with field-validated operational protocols.

Mechanistic Hazard Profiling

(R)-4-(Pyrrolidin-3-yl)morpholine dihydrochloride (CAS: 913702-38-2) is a highly valuable bifunctional heterocyclic building block used extensively in drug discovery1[1]. Supplied as a solid dihydrochloride salt, it offers enhanced ambient stability and aqueous solubility compared to its free-base form. However, this solid state introduces specific handling risks that must be mechanistically understood:

  • Acidic Dissociation & Tissue Irritation: Amine hydrochlorides are inherently hygroscopic. When the airborne powder contacts biological moisture—such as the tear film in the eyes, sweat on the skin, or mucosal membranes in the respiratory tract—the salt rapidly dissolves and dissociates. This creates a localized acidic micro-environment (releasing HCl equivalents), leading to acute tissue irritation (2[2]).

  • Amine Nucleophilicity: If the skin barrier is compromised by the initial acidic shift, the underlying pyrrolidine-morpholine core can penetrate the dermal layer, causing deeper cellular irritation.

  • Aerosolization Risk: Because it is a dry powder, the primary vector for occupational exposure is the inhalation of micro-particulates generated by static electricity during weighing or transfer.

Table 1: Standardized Hazard Classifications (GHS) for Amine Hydrochlorides (3[3])

Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation Category 2WarningH315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity STOT SE 3WarningH335: May cause respiratory irritation

PPE Specifications & Causality Matrix

Do not treat PPE as a mere checklist; understand the physical chemistry behind the protection.

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides high resistance to organic amines. Protocol: Double-gloving is mandatory to prevent invisible micro-dust from transferring to the skin during the doffing process.
Eye Protection ANSI Z87.1 / EN 166 Safety GogglesTight-fitting goggles prevent airborne hygroscopic dust from settling into the eyes, dissolving in the tear film, and altering ocular pH.
Body Protection 100% Cotton Lab CoatCotton minimizes static charge generation (unlike synthetic fabrics), drastically reducing the risk of powder aerosolization during operator movement.
Respiratory Chemical Fume HoodPrimary engineering control. Captures aerosolized particulates before they reach the operator's breathing zone.

Operational Protocol: Enclosed Transfer & Weighing

The following self-validating workflow ensures that the generation of hazardous dust is mitigated at every step.

HandlingWorkflow N1 1. Risk Assessment & Fume Hood Validation N2 2. Don PPE (Nitrile, Goggles, Lab Coat) N1->N2 N3 3. Static Mitigation (Anti-Static Tools) N2->N3 N4 4. Enclosed Transfer & Weighing N3->N4 N5 5. Wet-Wipe Decontamination N4->N5

Figure 1: Step-by-step operational workflow for handling amine hydrochloride powders.

Step-by-Step Methodology:

  • System Validation: Before opening the reagent bottle, verify that the chemical fume hood is operational.

    • Validation Check: Ensure the digital flow monitor reads between 80–120 feet per minute (fpm). Tape a delicate tissue to the sash to visually confirm a steady inward draft.

  • PPE Donning: Put on the 100% cotton lab coat, tight-fitting safety goggles, and double-layer nitrile gloves.

  • Static Mitigation: Place an anti-static weighing boat on the balance inside the fume hood. Use a grounded stainless steel or ceramic spatula.

    • Causality: Powders carry static charges, causing them to "jump" and aerosolize when approached by standard plastic spatulas.

  • Transfer: Slowly uncap the vial inside the hood. Transfer the required mass smoothly to avoid creating a dust cloud. Immediately recap the source vial tightly to prevent ambient moisture absorption.

  • Decontamination: Wipe down the balance, spatula, and surrounding hood area with a damp paper towel (using water or 70% isopropanol) to dissolve and capture any microscopic dust (3[3]). Dispose of the wipe immediately in solid hazardous waste.

Emergency Spill & Disposal Plan

If a powder spill occurs outside of the fume hood, standard sweeping will aerosolize the irritant, drastically increasing inhalation exposure risks.

SpillResponse S1 Solid Spill Detected S2 Isolate Area S1->S2 S3 Cover with Damp Absorbent S2->S3 S4 Collect into Hazardous Waste S3->S4

Figure 2: Emergency spill response pathway emphasizing dust suppression.

Spill Response Protocol:

  • Isolate: Stop work immediately and alert nearby personnel to avoid the area. Do not attempt to dry-sweep the powder (2[2]).

  • Containment (Dust Suppression): Gently cover the spilled powder with a damp absorbent pad or damp paper towels.

    • Causality: The moisture binds the hygroscopic powder, instantly preventing dust formation and aerosolization, while the pad physically contains the spread.

  • Collection: Use a non-sparking scoop or stiff cardboard to lift the damp pad and the underlying material together. Place it directly into a sealable hazardous waste container.

  • Neutralization: Wash the spill surface with copious amounts of water, followed by a standard laboratory detergent, to neutralize and remove any residual acidic salt (3[3]).

Waste Management Logistics:

  • Chemical Waste: Do not flush the compound down the sink. All unused compound and spill cleanup materials must be collected in a designated, clearly labeled "Toxic/Irritant Solid Waste" container (2[2]).

  • Contaminated PPE: Outer gloves and wipes used during handling must be treated as chemically contaminated solid waste and incinerated by a licensed waste disposal contractor.

References

Sources

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